Product packaging for Ferric phosphorus(-3) anion(Cat. No.:CAS No. 12023-53-9)

Ferric phosphorus(-3) anion

Cat. No.: B085290
CAS No.: 12023-53-9
M. Wt: 86.82 g/mol
InChI Key: JNRQHASIGICJBU-UHFFFAOYSA-N
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Description

Academic Significance of Transition Metal Phosphides in Contemporary Science and Engineering

Transition metal phosphides (TMPs) have emerged as materials of substantial academic and practical importance in modern science and engineering. rsc.orgmdpi.com Their significance stems from a unique combination of properties including high electrical conductivity, tunable electronic and structural characteristics, and notable catalytic activities. mdpi.comresearchgate.netacs.org These materials are being extensively investigated as cost-effective and earth-abundant alternatives to precious metal catalysts, which are often expensive and scarce. mdpi.com

The academic interest in TMPs is driven by their potential applications in several key areas:

Catalysis: TMPs are effective catalysts for a variety of chemical reactions. They have shown remarkable performance in electrocatalysis, particularly for the hydrogen evolution reaction (HER), a critical process for producing clean hydrogen fuel through water splitting. researchgate.netrsc.org Their catalytic activity is also being explored in processes like hydrodesulfurization and hydrodeoxygenation, which are vital in the petroleum industry.

Energy Storage: The unique electrochemical properties of TMPs make them promising materials for energy storage devices. For instance, iron phosphide (B1233454) (FeP) is considered a good candidate for use as a reversible electrode in lithium-ion and sodium-ion batteries due to its high capacity and good cyclic stability. researchgate.netacs.org

Magnetic Materials: Certain iron phosphide phases, such as Fe₂P and Fe₃P, exhibit ferromagnetic properties. chemicalbook.com This has led to research into their use in advanced magnetic materials, with potential applications in electronic devices and magnetic storage technologies.

The versatility of TMPs is further enhanced by the ability to tune their properties by altering their composition, morphology, and crystal structure. acs.org This tunability allows researchers to design and synthesize materials with specific functionalities tailored for particular applications.

Stoichiometric Diversity and Phases of Iron Phosphides (e.g., FeP, Fe₂P, Fe₃P)

Iron and phosphorus can combine in various ratios, leading to a rich diversity of stoichiometric compounds, each with distinct crystal structures and properties. acs.org The most commonly studied phases of iron phosphide include FeP, Fe₂P, and Fe₃P. This stoichiometric variety allows for the modulation of the material's electronic and physical attributes. acs.org

FeP: This phase has an orthorhombic crystal structure and is known for its catalytic activity, particularly in the hydrogen evolution reaction. nih.govacs.org It is an antiferromagnetic material with a double helical magnetic structure. researchgate.net

Fe₂P: Fe₂P typically crystallizes in a hexagonal structure and is a well-known ferromagnet. It is recognized as an effective electrocatalyst and has applications in energy storage. An orthorhombic polymorph of Fe₂P has also been discovered in meteorites.

Fe₃P: This iron-rich phosphide has a tetragonal crystal structure and is also ferromagnetic. wikipedia.org It occurs naturally in some meteorites as the mineral schreibersite. wikipedia.org Fe₃P is a semiconductor used in high-power, high-frequency applications like laser diodes. wikipedia.org

The distinct properties of these phases are summarized in the interactive data table below.

CompoundFormulaMolar Mass ( g/mol )Crystal StructureMagnetic PropertiesKey Applications
Iron(III) PhosphideFeP86.82OrthorhombicAntiferromagneticElectrocatalysis (HER), Battery Electrodes
Iron(II,I) PhosphideFe₂P142.66HexagonalFerromagneticElectrocatalysis, Magnetic Materials, Energy Storage
Iron(I) PhosphideFe₃P204.01TetragonalFerromagneticSemiconductors, High-frequency Devices

Data sourced from multiple references. researchgate.netwikipedia.orgamericanelements.com

Evolution of Research Themes in Iron Phosphide Chemistry

Research into iron phosphide chemistry has evolved significantly over the years, mirroring broader trends in materials science and nanotechnology. Initially, the focus was on the fundamental synthesis, characterization, and understanding of the physical and chemical properties of bulk iron phosphide compounds.

More recently, the research landscape has shifted towards the synthesis and application of nanostructured iron phosphides. rsc.org Scientists have developed various methods to create iron phosphide nanoparticles, nanowires, nanotubes, and other complex nanostructures. researchgate.netacs.orgnih.govacs.org This shift is driven by the understanding that nanomaterials often exhibit enhanced properties compared to their bulk counterparts due to their high surface-area-to-volume ratio and quantum confinement effects.

Current research themes in iron phosphide chemistry are heavily focused on their application in sustainable energy technologies and environmental remediation. Key areas of investigation include:

Advanced Electrocatalysts: A major research thrust is the development of highly efficient and stable iron phosphide-based electrocatalysts for water splitting to produce hydrogen fuel. researchgate.netrsc.org Researchers are exploring strategies like doping, creating heterostructures, and controlling morphology to boost catalytic performance. researchgate.net

Energy Storage Materials: The use of nanostructured iron phosphides as high-performance electrode materials for next-generation batteries and supercapacitors is an active area of research. researchgate.net

Environmental Applications: The catalytic properties of iron phosphides are being harnessed for environmental remediation, such as the degradation of organic pollutants in water.

The evolution of research reflects a move from fundamental discovery to application-driven science, with a strong emphasis on addressing global challenges in energy and the environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe3P B085290 Ferric phosphorus(-3) anion CAS No. 12023-53-9

Properties

IUPAC Name

iron(3+);phosphorus(3-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.P/q+3;-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRQHASIGICJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[P-3].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Iron phosphide
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CAS No.

12023-53-9, 12751-22-3
Record name Iron phosphide (Fe3P)
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Record name Iron phosphide
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Record name Iron phosphide
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Record name Iron phosphide
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Advanced Synthetic Methodologies for Iron Phosphide Materials

Solution-Based Approaches

Solution-based methods offer excellent control over the nucleation and growth of iron phosphide (B1233454) nanocrystals, enabling the synthesis of materials with specific sizes and shapes. These techniques are typically conducted at lower temperatures compared to solid-state methods.

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal syntheses are carried out in sealed vessels (autoclaves) using organic solvents or water as the reaction medium, respectively, at temperatures above their boiling points. This creates high-pressure conditions that facilitate the dissolution of precursors and the crystallization of products.

In a typical solvothermal synthesis, an iron source and a phosphorus source are heated in a suitable solvent. The choice of solvent, temperature, reaction time, and the molar ratio of precursors are critical parameters that influence the final product's phase and morphology. For instance, the reaction of anhydrous iron chloride (FeCl₃) and sodium phosphide (Na₃P) in benzene (B151609) at 180–190°C yields orthorhombic FeP particles with an average size of about 200 nm. By carefully controlling the reaction temperature, different phases of iron phosphide can be selectively synthesized; for example, the Fe₂P phase can be generated at 300°C and the FeP phase at 350°C using a triphenylphosphine (B44618) precursor. openscience.si

Hydrothermal methods have been employed to fabricate iron phosphide nanorods by first synthesizing iron oxyhydroxide precursors, which are then subjected to a phosphorization process. rsc.org The morphology of hydrothermally synthesized iron oxyhydroxide and subsequent iron oxide nanoparticles can be controlled by the addition of surfactants like ammonium (B1175870) dihydrogen phosphate (B84403). researchgate.net For example, FeP hollow nanorods have been synthesized using hydrothermally prepared MoO₃ nanofibers as a template. sciopen.com

PrecursorsSolventTemperature (°C)Time (h)ProductReference
FeCl₃, Na₃PBenzene180-190-Orthorhombic FeP
Iron carboxylates, Triphenylphosphite-3204Fe₂P nanoparticles rsc.org
Iron precursor, Triphenylphosphine-300-Fe₂P phase openscience.si
Iron precursor, Triphenylphosphine-350-FeP phase openscience.si
MoO₃ nanofibers (template), Iron sourceWater--FeP hollow nanorods sciopen.com

Wet-Chemical Routes with Organometallic Precursors

Wet-chemical routes involving organometallic precursors are widely used for the synthesis of high-quality iron phosphide nanoparticles. These methods typically involve the reaction of an iron precursor with a phosphorus source in a high-boiling point solvent in the presence of surfactants.

A common approach involves the reaction of iron(III) acetylacetonate (B107027) (Fe(acac)₃) with organophosphorus compounds like tri-n-octylphosphine (TOP) and trioctylphosphine (B1581425) oxide (TOPO) in the presence of aliphatic amines at elevated temperatures. acs.org For instance, FeP nanoparticles can be synthesized by reacting Fe(acac)₃ with TOP in hexadecylamine (B48584) at 360°C. acs.org The high temperatures are necessary to cleave the strong P-C bond in TOP, releasing phosphorus to react with the iron precursor. acs.orgnih.gov Other iron precursors such as iron pentacarbonyl (Fe(CO)₅) and Fe(N(SiMe₃)₂)₃ have also been utilized. acs.orgnih.gov

The morphology of the resulting iron phosphide nanostructures can be controlled by adjusting reaction parameters. For example, the synthesis of phase-pure FeP nanobundles from an iron oxyhydroxide (β-FeOOH) precursor and TOP was found to be dependent on a fast heating rate (18.8 °C/min). acs.orgnih.gov

Iron PrecursorPhosphorus SourceSolvent/SurfactantTemperature (°C)ProductReference
Fe(acac)₃P(SiMe₃)₃TOPO280FeP nanoparticles acs.orgnih.gov
Fe(acac)₃TOPHexadecylamine360FeP nanoparticles acs.org
β-FeOOHTOP-320FeP nanobundles acs.orgnih.gov
Fe(CO)₅TOPOctadecene, Oleylamine350-385Fe₂P or FeP nanoparticles acs.orgnih.gov

Green Synthesis Strategies for Iron Phosphide Nanoparticles

In an effort to develop more environmentally friendly synthetic methods, green synthesis strategies have been explored for the production of iron phosphide nanoparticles. These methods utilize non-toxic and readily available precursors and solvents.

One approach involves the use of iron carboxylates as a safe iron source and triphenylphosphite as a less hazardous phosphorus source. rsc.org This method avoids the use of highly toxic reagents like Fe(CO)₅ and phosphine (B1218219) derivatives. rsc.org By optimizing parameters such as the type of iron precursor, heating duration, temperature, and the amount of phosphorus, the Fe₂P phase can be selectively synthesized under mild solvothermal conditions. rsc.org

Another green approach utilizes plant extracts as reducing and capping agents for the synthesis of iron nanoparticles, which can then be phosphidized. Extracts from various plants, including Eucalyptus grandis, Vitex leucoxylon, and others, contain secondary metabolites like polyphenols and flavonoids that can reduce iron ions to metallic nanoparticles. scielo.brnih.govresearchgate.net For example, iron nanoparticles have been synthesized using an aqueous leaf extract of Vitex leucoxylon as a reducing agent with ferric sulfate (B86663) as the iron precursor. nih.gov The reaction is often visually indicated by a color change of the solution. nih.gov

Iron SourceReducing/Phosphorus SourceKey FeaturesProductReference
Iron carboxylatesTriphenylphosphiteSafer, non-toxic precursorsFe₂P nanoparticles rsc.org
Ferric sulfateVitex leucoxylon leaf extractGreen reducing agentIron nanoparticles nih.gov
Iron saltEucalyptus grandis leaf extractReduces use of chemical inputsIron nanoparticles scielo.br

Single-Source Precursor Decomposition Techniques

Single-source precursor decomposition involves the use of a molecule that contains both iron and phosphorus atoms within its structure. The thermal decomposition of this precursor leads to the formation of iron phosphide, often with good control over stoichiometry.

For instance, the organometallic precursor H₂Fe₃(CO)₉PtBu has been used to produce Fe₂P nanorods and "bundles" in a surfactant system of trioctylamine (B72094) and oleic acid. nih.gov The morphology of the resulting nanostructures can be controlled by varying the surfactant system. nih.gov The thermal decomposition of continuously delivered metal-phosphine complexes using a syringe pump has been shown to produce uniform-sized nanorods of various transition metal phosphides, including FeP. acs.org For example, an Fe-TOP complex added to trioctylphosphine oxide (TOPO) at 360°C yielded uniform-sized FeP nanorods. acs.org The sonochemical reaction of Fe(CO)₅ and triethylphosphine (B1216732) has also been used to synthesize amorphous iron phosphide (FeP) from organometallic precursors. nih.govresearchgate.net

PrecursorMethodTemperature (°C)ProductReference
H₂Fe₃(CO)₉PtBuThermal Decomposition-Fe₂P nanorods and bundles nih.gov
Fe-TOP complexThermal Decomposition360FeP nanorods acs.org
Fe(CO)₅, TriethylphosphineSonochemical Decomposition-Amorphous FeP nih.govresearchgate.net
(η⁴-cyclohexadiene)iron tricarbonylThermal Decomposition-Iron phosphide nanowires rsc.org

Ionic Liquid-Mediated In Situ Preparation

Ionic liquids (ILs) can serve as both the solvent and the source of iron and phosphorus for the in situ preparation of iron phosphide. This method offers a facile and environmentally friendly route that often does not require additional reagents.

For example, trihexyl(tetradecyl)phosphonium tetrachloroferrate ([P(C₆H₁₃)₃C₁₄H₂₉][FeCl₄]) has been used as a dual source of iron and phosphorus to prepare Fe₂P nanoparticles on carbon nanotubes (CNTs). rsc.org The IL and CNTs are pyrolyzed at a low temperature to form the Fe₂P/CNT composite. rsc.org The CNTs not only act as a support but also facilitate the formation of Fe₂P nanoparticles and improve the electrical conductivity of the final material. rsc.org This IL-based in situ preparation is straightforward and avoids the use of volatile organic solvents and hazardous chemicals. rsc.orgdntb.gov.ua

Ionic Liquid PrecursorSupportMethodProductReference
[P(C₆H₁₃)₃C₁₄H₂₉][FeCl₄]Carbon Nanotubes (CNTs)Low-temperature pyrolysisFe₂P/CNTs rsc.org
[P(C₄H₉)₄][FeCl₄]Carbon Nanotubes (CNTs)Low-temperature pyrolysisFe₂P/CNTs rsc.org

Solid-State and High-Temperature Methods

Solid-state and high-temperature methods are traditional and effective routes for synthesizing bulk quantities of iron phosphide materials. These methods typically involve the direct reaction of elemental precursors or the thermal decomposition of precursor compounds at elevated temperatures.

High-temperature annealing of organometallic or solid-state precursors is a common technique. acs.orgnih.gov For instance, nanocrystalline iron phosphide, as a mixture of FeP and Fe₂P, has been synthesized through the direct solid-state reaction of iron chloride and tri-octylphosphine (TOP). researchgate.net In this reaction, TOP serves as both the phosphorus source and a surfactant. researchgate.net

Another high-temperature approach is the carbothermal reduction of iron precursors. This method has been used to synthesize Fe₂P nanoparticles supported on carbon nanotubes (CNTs) using Fe₂O₃ and ammonium hydrogen phosphate as precursors.

The Bridgeman method, a crystal growth technique, has been employed to produce homogeneous Ru-incorporated Fe₂P single crystals by melting Ru and Fe phosphides followed by slow cooling. nih.gov The sonochemical reaction of Fe(CO)₅ and triethylphosphine produces amorphous iron phosphide, which can be crystallized by heating to above 950°C and then slowly cooling. nih.gov

Iron SourcePhosphorus SourceMethodTemperature (°C)ProductReference
Iron ChlorideTri-octylphosphine (TOP)Solid-State Reaction-FeP and Fe₂P mixture researchgate.net
Fe₂O₃Ammonium hydrogen phosphateCarbothermal Reduction-Fe₂P nanoparticles on CNTs
Fe(CO)₅TriethylphosphineSonochemical synthesis followed by annealing>950Crystalline FeP nih.gov
Ru and Fe phosphides-Bridgeman method-Ru-incorporated Fe₂P single crystals nih.gov

High-Temperature Annealing and Direct Phosphidation

High-temperature annealing and direct phosphidation are conventional yet powerful methods for the synthesis of crystalline iron phosphide materials. These techniques typically involve the reaction of an iron source with a phosphorus source at elevated temperatures, leading to the formation of various iron phosphide phases.

One common approach is the solid-phase phosphidation of an iron precursor. For instance, iron oxyhydroxide (β-FeOOH) has been utilized as a cost-effective and stable iron source. nih.govfigshare.com The phosphidation process involves heating the precursor in the presence of a phosphorus-containing reagent. The reaction temperature and duration are critical parameters that dictate the final phase of the iron phosphide. For example, the conversion of β-FeOOH to mixed phases of iron phosphide (FeP and Fe₂P) has been observed after heating for 4 hours, with characteristic diffraction peaks appearing that correspond to both FeP and Fe₂P phases. acs.org

Solution-based processes also employ high temperatures to achieve the synthesis of iron phosphides. In a typical synthesis, an iron precursor is reacted with a phosphorus source like tri-n-octylphosphine (TOP) at temperatures around 320 °C. nih.govfigshare.com The heating rate has been identified as a crucial factor influencing the resulting crystalline phase. Slower heating rates (e.g., 4.5 °C/min) can lead to the formation of mixed phases of Fe₂P and FeP, while faster heating rates (e.g., 18.8 °C/min) favor the formation of the phosphorus-rich FeP phase. nih.govfigshare.comacs.org This suggests that a kinetic barrier, possibly due to the formation of Fe₂P, can be overcome with rapid heating, shifting the equilibrium to favor FeP. acs.org

The synthesis of single-crystal iron phosphides can also be achieved through high-temperature methods. The Bridgeman method, for instance, involves melting iron phosphide powder at temperatures as high as 1450 °C in a controlled environment to grow homogeneous single crystals. acs.org Similarly, annealing a stoichiometric mixture of elemental powders (iron and phosphorus) in a sealed quartz tube at temperatures around 800 °C for an extended period can yield powdered iron phosphide. acs.org

Table 1: Influence of Heating Rate on Iron Phosphide Phase Synthesis

High-Energy Ball Milling for Nanostructured Iron Phosphides

High-energy ball milling (HEBM) is a top-down mechanochemical process used to synthesize nanostructured materials. mdpi.com This technique utilizes the high-impact forces generated by the collision of grinding media (balls) within a rotating vial to induce chemical reactions and structural changes in powder samples. nanografi.com It is a versatile method for producing fine-grained powders and can be performed with either dry or wet methods. nanografi.com

The HEBM process involves repeated flattening, cold-welding, and fracturing of the powder particles. researchgate.net This leads to significant grain refinement and the formation of nanostructures. For iron, HEBM has been used to produce nanoparticles with sizes in the range of 2–4 nm. researchgate.net The process is not only cost-effective but also allows for the synthesis of a wide range of materials, including elemental and metal oxide nanoparticles. nanografi.comyoutube.com

In the context of iron phosphides, HEBM is recognized as a viable synthetic approach for producing nanomaterials. nih.govacs.org The intense mechanical energy can overcome activation barriers for the reaction between iron and phosphorus precursors, leading to the formation of iron phosphide phases at or near room temperature. Subsequent annealing of the ball-milled powders can be employed to improve crystallinity and control the final phase composition. For example, nanostructured iron rods have been produced by ball milling high-purity iron powder followed by annealing treatments at temperatures ranging from 600 °C to 1100 °C. researchgate.net

Table 2: Characteristics of High-Energy Ball Milling for Material Synthesis

Vapor-Phase Deposition for Iron Phosphide Films

Vapor-phase deposition techniques are essential for fabricating high-quality thin films of iron phosphide. These methods involve the transport of precursor materials in the vapor phase onto a substrate, where they react or condense to form a solid film. This approach offers precise control over film thickness, composition, and purity.

Chemical Vapor Deposition (CVD) is a prominent method for growing phase-pure iron phosphide films. researchgate.net In this process, volatile organometallic precursors containing iron and phosphorus are introduced into a reaction chamber. These precursors decompose at high temperatures, leading to the deposition of an iron phosphide film on a substrate, such as fluorine-doped tin oxide (FTO). researchgate.net By carefully selecting the precursors, it is possible to deposit specific iron phosphide phases like FeP, Fe₂P, and Fe₃P. researchgate.net For example, films of Fe₂P have been grown using Fe(CO)₄PH₃, while FeP films have been prepared using Fe(CO)₄PᵗBuH₂ or {Fe(CO)₄P(H)ᵗBu}₂. researchgate.net

Another approach is Physical Vapor Deposition (PVD), which encompasses processes like thermal evaporation and sputtering. youtube.com In thermal evaporation, the source material is heated in a high vacuum environment until it evaporates, and the vapor then condenses on the substrate. youtube.com Sputtering involves the physical removal of atoms from a target material by bombarding it with energetic ions, which then deposit onto the substrate. youtube.com These methods are advantageous as they avoid some of the complexities of chemical reactions inherent in CVD. yieldengineering.com

Electrodeposition represents a cost-effective and straightforward alternative for creating iron phosphide films at room temperature. researchgate.netescholarship.org This method involves the electrochemical reduction of iron and phosphate ions from a solution onto a conductive substrate. escholarship.org It bypasses the need for high temperatures and corrosive byproducts associated with traditional synthesis routes. escholarship.org

Control over Morphology and Nanostructure

Controlling the morphology and nanostructure of iron phosphide materials is critical as these features significantly influence their physical and chemical properties. Various synthetic strategies have been developed to produce iron phosphides with specific architectures, such as nanowires, nanobundles, nanosheets, and nanoparticles.

Solution-based synthesis offers a versatile platform for morphological control. For instance, the synthesis of FeP nanobundles has been achieved by reacting iron oxyhydroxide (β-FeOOH) nanoneedles with tri-n-octylphosphine (TOP). nih.govacs.org In this process, the initial nanoneedle morphology of the precursor transforms into nanobundles. acs.org The reaction parameters, including temperature, time, and precursor concentration, play a vital role in determining the final morphology. acs.org However, a significant challenge in many synthetic methods, including high-temperature annealing and solvothermal reactions, is the tendency of nanoparticles to agglomerate, which can be detrimental to their performance. nih.govacs.org

Specific morphologies can be targeted by carefully designing the synthesis conditions. Iron phosphide nanowires have been synthesized through the thermal decomposition of an organometallic iron precursor, (η⁴-cyclohexadiene)iron tricarbonyl, in the presence of TOP. rsc.org The use of specific precursors and reaction conditions allows for the anisotropic growth required for one-dimensional nanostructures.

The choice of synthetic method directly impacts the resulting nanostructure. While methods like high-energy ball milling are effective for producing nanoparticles, techniques like CVD are better suited for creating uniform thin films. youtube.comresearchgate.net The ability to tailor the nanostructure from zero-dimensional nanoparticles to one-dimensional nanowires and two-dimensional films is essential for a wide range of technological applications.

Table 3: Summary of Synthetic Control over Iron Phosphide Nanostructures

Advanced Characterization Techniques for Iron Phosphide Compounds

Structural and Morphological Characterization

X-ray Diffraction (XRD) for Phase Analysis and Crystallography

X-ray Diffraction (XRD) is an indispensable tool for identifying the crystalline phases and determining the crystal structure of iron phosphide (B1233454) compounds. The diffraction pattern is a unique fingerprint of a specific crystalline arrangement. For instance, the orthorhombic phase of Iron Phosphide (FeP) is commonly identified by its characteristic diffraction peaks.

In various studies, XRD has been employed to confirm the synthesis of different iron phosphide phases, such as FeP, Fe₂P, and Fe₃P. researchgate.net The patterns obtained are typically matched with standard crystallographic data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For example, the orthorhombic phase of FeP is confirmed by reflections corresponding to specific atomic planes. nih.gov The sharpness and intensity of the diffraction peaks can also provide information about the crystallinity of the material. Broad reflections, for instance, often indicate the presence of small nanocrystallites. rsc.org

The synthesis conditions, such as reaction time and temperature, have a significant impact on the resulting crystalline phase. Shorter reaction times may favor the formation of iron-rich phases like Fe₂P, while longer times can lead to the phosphorus-rich FeP phase. nih.govacs.org

Commonly Identified XRD Reflections for Orthorhombic FeP
Miller Indices (hkl)Reference
(011) nih.govberkeley.edu
(111) nih.govacs.org
(112) berkeley.edu
(211) berkeley.edu
(020) nih.govberkeley.edu
(002) nih.gov
(200) nih.gov

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Imaging

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are powerful techniques for visualizing the morphology and crystal structure of iron phosphide nanomaterials at the nanoscale. TEM images reveal the size, shape, and distribution of nanoparticles, while HRTEM can resolve the atomic lattice fringes, providing direct evidence of the crystalline nature of the material. rsc.org

Studies have shown that iron phosphide can be synthesized in various morphologies, including nanoneedles, nanobundles, nanorods, and nanowires. nih.govberkeley.eduacs.org For example, a solution-based synthesis can produce FeP nanobundles, with individual branches measuring from 500 nm to 1 μm. nih.govacs.org HRTEM analysis of these nanostructures often reveals distinct lattice spacings (d-spacing) that correspond to specific crystallographic planes, confirming the material's phase and crystallinity. For instance, a d-spacing of 0.29 nm has been identified as corresponding to the (020) plane of orthorhombic FeP. nih.govacs.org Similarly, lattice spacings of 0.26 nm and 0.29 nm have been attributed to the (020) and (002) planes of orthorhombic FeP, respectively. nih.gov

Observed Lattice Spacings in FeP Nanostructures via HRTEM
Lattice Spacing (d-spacing)Corresponding Crystallographic PlaneReference
0.29 nm(020) nih.govacs.org
0.29 nm(002) nih.gov
0.26 nm(200) acs.org
0.26 nm(020) nih.gov
0.24 nm(111) rsc.org
0.18 nm(211) rsc.org

Electron Diffraction (SAED) for Crystalline Orientation

Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to determine the crystal structure and orientation of nanoscale materials. By directing the electron beam onto a small, selected area of the sample, a diffraction pattern is generated. This pattern of spots or rings provides information about the atomic arrangement within the crystal.

For polycrystalline materials like FeP nanobundles, SAED patterns typically consist of diffraction rings. nih.gov Each ring corresponds to a specific set of crystal planes, and their diameters can be used to calculate the interplanar spacings. These values are then compared with known crystallographic data to identify the material's phase. For example, diffraction rings corresponding to the (132), (600), and (234) planes have been used to confirm the orthorhombic phase of FeP. nih.gov For single-crystalline materials like FeP nanowires, the SAED pattern consists of a regular array of spots, which can be indexed to determine the crystal's orientation and growth direction. berkeley.edu

Spectroscopic Probes for Elemental and Chemical State Analysis

Spectroscopic techniques are employed to investigate the elemental composition and the chemical (oxidation) states of the constituent elements in iron phosphide compounds.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. thermofisher.com When analyzing iron phosphide, XPS is crucial for confirming the presence of iron and phosphorus and for determining their oxidation states.

High-resolution XPS spectra of the Fe 2p and P 2p core levels provide detailed chemical state information. The Fe 2p spectrum of iron phosphide typically shows peaks corresponding to the Fe 2p₃/₂ and Fe 2p₁/₂ core levels. The binding energies of these peaks can indicate the oxidation state of iron. For instance, peaks around 707 eV are often attributed to iron in a metallic or near-zero valent state within the phosphide, while higher binding energy peaks can indicate the presence of surface oxides (e.g., Fe²⁺ or Fe³⁺) due to exposure to air. acs.orgresearchgate.net

Similarly, the P 2p spectrum can distinguish between phosphorus in the phosphide form and oxidized phosphorus species like phosphates. The P 2p peak for phosphide is typically observed at a lower binding energy (around 129-130 eV), while phosphate (B84403) species appear at higher binding energies (around 133-134 eV). acs.orgresearchgate.net

Typical Binding Energies in XPS Analysis of Iron Phosphide
Core LevelSpeciesApproximate Binding Energy (eV)Reference
Fe 2p₃/₂Fe in FeP~707.0 - 707.3 berkeley.eduresearchgate.net
Fe 2p₃/₂Oxidized Fe (Fe²⁺/Fe³⁺)~710 - 713 acs.orgresearchgate.net
P 2pPhosphide (P⁻)~129.1 - 130.0 berkeley.eduresearchgate.net
P 2pPhosphate (PO₄³⁻)~133.5 - 133.9 acs.orgresearchgate.net

Energy Dispersive Spectroscopy (EDS)

Energy Dispersive Spectroscopy (EDS), also known as EDX or EDXA, is an analytical technique used for the elemental analysis of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a sample when it is bombarded with a focused beam of electrons in a scanning electron microscope (SEM) or transmission electron microscope (TEM). wikipedia.orgmemphis.edumyscope.training Each element possesses a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum, allowing for the identification and quantification of the elements present. wikipedia.org

In the context of iron phosphide compounds, EDS is a valuable tool for confirming the elemental composition and stoichiometry. For instance, in the synthesis of iron phosphide (FeP) nanostructures, EDS analysis can verify the presence of iron (Fe) and phosphorus (P) and help to identify any impurities. Research has shown that EDS can detect the constituent elements in iron-phosphorus phases, providing data on their relative abundance. researchgate.net This is crucial for ensuring the purity of the synthesized material and for understanding the reaction mechanisms during synthesis. For example, the presence of unexpected elements could indicate contamination from precursors or reaction vessels. nih.gov

The spatial resolution of EDS analysis depends on the instrument (SEM or TEM) and the operating conditions. In an SEM, the resolution is typically on the order of a few microns, while in a TEM, it can be as fine as the nanometer scale. myscope.training This allows for the elemental mapping of a sample, providing a visual representation of the distribution of different elements within the material's microstructure.

X-ray Absorption Fine Structure (XAFS)

X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique that provides detailed information about the local atomic and electronic structure of a specific element within a material. chemistryresearches.irresearchgate.net The technique involves measuring the X-ray absorption coefficient of a material as a function of X-ray energy, particularly around an absorption edge of a target element. xrayabsorption.org The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). libretexts.org

XANES, which encompasses the region from just before to about 50 eV above the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.netlibretexts.org For iron phosphides, Fe K-edge XANES can be used to determine the formal oxidation state of the iron atoms. For example, a shift in the absorption edge energy can indicate whether the iron is in a metallic (Fe⁰), ferrous (Fe²⁺), or ferric (Fe³⁺) state. The pre-edge features in the XANES spectrum can provide information about the local symmetry and coordination environment of the iron atoms. researchgate.net

EXAFS refers to the oscillatory part of the absorption spectrum that extends several hundred eV above the absorption edge. libretexts.org These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. xrayabsorption.org Analysis of the EXAFS region can yield quantitative information about the local structure, including the coordination number, interatomic distances, and the identity of the neighboring atoms for the first few coordination shells around the absorbing atom. researchgate.net This makes EXAFS an invaluable tool for characterizing the local atomic arrangement in both crystalline and amorphous iron phosphide materials.

Advanced Microstructural Determination (e.g., Rietveld Fitting Method)

The Rietveld refinement method is a powerful technique for analyzing powder X-ray diffraction (XRD) and neutron diffraction data to obtain detailed structural and microstructural information about crystalline materials. cerist.dzwikipedia.org It involves fitting a calculated diffraction pattern to the entire measured diffraction profile using a least-squares approach. wikipedia.org The calculated pattern is generated from a model that includes instrumental parameters as well as the structural and microstructural parameters of the sample. cerist.dz

For iron phosphide compounds, the Rietveld method is instrumental in phase identification, crystal structure refinement, and quantification of phase abundances in multiphase samples. cerist.dz During the synthesis of iron phosphides, it is common to obtain a mixture of different phases, such as FeP, Fe₂P, and Fe₃P. cerist.dz Rietveld refinement of the XRD data can accurately determine the weight fraction of each phase present. cerist.dz

Furthermore, the method can provide precise lattice parameters, atomic positions within the unit cell, and information about the crystallite size and microstrain. cerist.dz For example, in the study of nanostructured iron phosphide powders prepared by high-energy ball milling, Rietveld analysis revealed changes in the crystal parameters, refinement of grain size, and an increase in micro-stresses, indicating significant distortion of the crystal lattices. cerist.dz The quality of the Rietveld fit is assessed by reliability factors (R-factors), with a good fit indicating that the structural model accurately represents the experimental data. cerist.dz

Magnetic Characterization Techniques (e.g., Superconducting Quantum Interference Device (SQUID) Magnetometry)

Superconducting Quantum Interference Device (SQUID) magnetometry is an extremely sensitive technique for measuring the magnetic properties of materials. cnrs-imn.frnih.gov It can detect very small magnetic moments, making it ideal for studying the magnetic behavior of a wide range of materials, including bulk, thin-film, and nanoparticle samples. cnrs-imn.fr The technique measures the magnetic moment of a sample as a function of temperature and applied magnetic field. cnrs-imn.fr

For iron phosphide compounds, which exhibit a range of magnetic behaviors, SQUID magnetometry is a crucial characterization tool. Bulk FeP is known to be antiferromagnetic with a Néel temperature of approximately 115-119 K. researchgate.netwikipedia.org However, the magnetic properties can be significantly different in nanostructured iron phosphides. SQUID magnetometry measurements on FeP nanoparticles have shown superparamagnetic behavior, which is typical for magnetic nanoparticles. researchgate.net

The technique can be used to determine key magnetic parameters such as the blocking temperature (the temperature above which a material behaves superparamagnetically), the coercivity (the resistance of a magnetic material to becoming demagnetized), and the saturation magnetization. researchgate.net Zero-field-cooled (ZFC) and field-cooled (FC) magnetization measurements are commonly performed to determine the blocking temperature. researchgate.net The presence of a small hysteresis loop in the magnetization versus field plot can indicate the presence of ferromagnetic traces, which may be due to the presence of other iron phosphide phases like Fe₂P. researchgate.net

Interactive Data Table: Magnetic Properties of Iron Phosphide Nanoparticles

PropertyValueConditionsReference
Magnetic BehaviorSuperparamagneticNanoparticles researchgate.net
Blocking Temperature> 200 KZFC/FC at 100 Oe researchgate.net
Irreversibility Temperature300 K- researchgate.net
Coercivity70 OeRoom Temperature researchgate.net

Crystalline Structures and Polymorphism in Iron Phosphide Systems

Investigation of Orthorhombic and Hexagonal Iron Phosphide (B1233454) Phases

Iron phosphide (FeP) typically crystallizes in an orthorhombic structure. researchgate.netmaterialsproject.org This structure, belonging to the Pnma space group, consists of iron atoms octahedrally coordinated by phosphorus atoms. researchgate.net The FeP₆ octahedra are distorted and share corners, edges, and faces. materialsproject.org

Iron diphosphide (FeP₂) can also be found in an orthorhombic form with the Pnnm space group. researchgate.net

In the case of Fe₂P, it commonly adopts a hexagonal crystal structure (space group P-62m). materialsproject.orgmaterialsproject.org This structure can be viewed as having a layered arrangement where layers of Fe₃f–P₂c and Fe₃g–P₁b alternate along the c-axis. researchgate.net Another perspective describes it as a channel structure built from a triangular packing of tetrahedral and pyramidal channel pairs. researchgate.net

Interestingly, Fe₂P also has an orthorhombic polymorph (o-Fe₂P), which was originally identified as a high-temperature and high-pressure phase but has since been synthesized at ambient pressure. acs.orgbohrium.comresearchgate.net This orthorhombic phase is thermodynamically favored below approximately 873 K, after which it transitions to the hexagonal phase (h-Fe₂P). acs.orgosti.gov The synthesis of single-phase bulk powders and single crystals of o-Fe₂P has been achieved using a tin-flux method. acs.orgbohrium.com The incorporation of molybdenum into hexagonal Fe₂P nanorods can also induce a phase transition to the orthorhombic structure. nih.gov

Fe₃P, another common iron phosphide, crystallizes in a tetragonal system with the I-4 space group. materialsproject.orgmaterialsproject.orgwikipedia.org

Crystallographic Data of Selected Iron Phosphide Phases
CompoundCrystal SystemSpace GroupLattice Parameters (Å)
FePOrthorhombicPnmaa = 5.19, b = 3.09, c = 5.79
h-Fe₂PHexagonalP-62ma = 5.78, b = 5.78, c = 3.39, γ = 120°
o-Fe₂POrthorhombic--
Fe₃PTetragonalI-4a = 6.762, b = 6.762, c = 6.762

Crystallographic Facet-Dependent Properties and Anisotropy

The properties of crystalline materials can be highly dependent on the specific crystallographic planes, or facets, that are exposed. This anisotropy is particularly evident in the catalytic performance of iron phosphides.

Studies on large single crystals of FeP have demonstrated that different crystallographic facets exhibit distinct activities for the hydrogen evolution reaction (HER). nih.govresearchgate.net The catalytic activity of FeP facets was found to decrease in the following order: researchgate.net > acs.org > researchgate.net > researchgate.net. nih.gov This facet-dependent activity is correlated with the hydrogen binding energy to phosphorus atoms on specific surface terminations. nih.govresearchgate.net The anisotropic nature of these catalytic properties suggests that the rational design of nanocatalysts with specifically exposed, highly active facets could lead to significant improvements in efficiency. nih.gov

Similarly, ruthenium-doped Fe₂P single crystals also exhibit crystalline anisotropic reactivity. mdpi.com The (21̅1) plane of Ru-Fe₂P was found to be more active for the HER than the (001) plane. mdpi.com The intrinsically anisotropic nature of hexagonal Fe₂P crystals also plays a role in the formation of one-dimensional nanostructures like nanowires. anl.gov

Magnetic properties can also be anisotropic. For instance, FePS₃ single crystals exhibit anisotropic magnetic behavior, in contrast to the isotropic behavior of MnPS₃. This anisotropy in magnetization can arise from the crystal lattice forces, which create an "easy axis" for magnetization.

Facet-Dependent Hydrogen Evolution Reaction (HER) Activity in FeP
Crystallographic FacetRelative Catalytic Activity
researchgate.netHighest
acs.orgHigh
researchgate.netMedium
researchgate.netLowest

Lattice Distortions and Their Impact on Material Behavior

Lattice distortions, which are deviations from the ideal crystal structure, can have a profound impact on the physical and chemical properties of iron phosphides. These distortions can be induced by factors such as temperature, pressure, or doping with other elements.

The structural distortion from the hexagonal to the orthorhombic phase in Fe₂P leads to significant changes in its material properties. acs.orgosti.gov The orthorhombic distortion results in a 60% lower iron magnetic moment compared to the hexagonal phase. acs.orgosti.gov However, it also leads to a substantially higher ferromagnetic Curie temperature. acs.orgosti.gov

This structural distortion also enhances the electrocatalytic activity of Fe₂P for the hydrogen evolution reaction. The o-Fe₂P phase requires an 80 mV lower overpotential to achieve a current density of -10 mA/cm² compared to the h-Fe₂P phase. acs.orgbohrium.comosti.gov This superior catalytic activity is attributed to a higher density of states at the Fermi energy in the orthorhombic structure. acs.orgbohrium.com

High pressure can also induce significant lattice distortions and phase transformations. For example, Fe₂P is believed to transform from its hexagonal structure to a monoclinic structure at pressures between 30 and 50 GPa. Similarly, FeP undergoes a phase transformation from its orthorhombic structure to a new, possibly monoclinic, structure at pressures between 32 and 40 GPa. Fe₃P has been observed to undergo a structural phase transition from the I4 to the Cmcm structure at 27 GPa. researchgate.net These pressure-induced transformations are relevant to understanding the behavior of iron phosphides in planetary interiors. researchgate.net

Impact of Orthorhombic Distortion on Fe₂P Properties
PropertyHexagonal Phase (h-Fe₂P)Orthorhombic Phase (o-Fe₂P)Change with Distortion
Fe Magnetic MomentHigherLower↓ 60%
Ferromagnetic Curie TemperatureLowerHigher↑ Substantially
HER Overpotential at -10 mA/cm²HigherLower↓ 80 mV

Electronic Structure and Computational Studies of Iron Phosphide Compounds

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of iron phosphide (B1233454) compounds. researchgate.netnih.govarxiv.orgresearchgate.netarxiv.org This theoretical framework allows for the calculation of various electronic properties, providing insights into the bonding, magnetic, and catalytic behavior of these materials. nih.govresearchgate.netaip.orgrsc.orgresearchgate.net DFT calculations have been employed to study the optimized structures, band structures, and density of states (DOS) of FeP. researchgate.netresearchgate.net

For instance, DFT has been used to model the electronic and magnetic properties of clusters like FePn, revealing how the geometry and stability of these clusters evolve with size. researchgate.net Furthermore, DFT calculations have been crucial in understanding the effects of doping and the introduction of vacancies on the electronic properties of FeP. d-nb.infonih.govresearchgate.net Studies have simulated the impact of incorporating elements like silicon or rare earths, predicting how these modifications alter the electronic landscape and, consequently, the material's properties. diva-portal.orgrsc.org DFT is also utilized to explore the electronic and spin structure of FeP on various surfaces, providing insights into its behavior in heterogeneous systems. mdpi.com The accuracy of these calculations is often validated by comparing the results with experimental data, such as that obtained from electron energy loss spectroscopy (EELS). arxiv.org

Analysis of Band Structure and Electronic Density of States

The analysis of the band structure and electronic density of states (DOS) provides fundamental insights into the electronic properties of iron phosphide (FeP). FeP is characterized as a metallic compound, a feature that is consistent across various computational studies. researchgate.netd-nb.info The states near the Fermi level are primarily composed of the d-bands of iron and the p-states of phosphorus. d-nb.infoaps.org

Calculations show that FeP has a zero band gap, confirming its metallic nature. materialsproject.orgresearchgate.net The density of states around the Fermi level is a key indicator of electrical conductivity. researchgate.netd-nb.info Computational models have been used to visualize the band structure and the partial density of states (PDOS), which breaks down the contributions of individual atomic orbitals. researchgate.netaps.org These analyses reveal the covalent nature of the Fe-P bonds, evidenced by the overlap of their respective states in the PDOS. aps.org The electronic structure, particularly the features near the Fermi level, is closely linked to the material's catalytic and magnetic properties. rsc.orgaps.org

Strategies for Electronic Structure Optimization (e.g., Alloying, Doping, Vacancy Engineering)

The electronic structure of iron phosphide (FeP) can be strategically optimized to enhance its properties for various applications, particularly in catalysis. researchgate.netcityu.edu.hk Key strategies for this optimization include alloying, doping, and vacancy engineering. d-nb.infonih.govresearchgate.netmdpi.comrsc.org

Alloying involves combining FeP with other transition metals. For example, alloying FeP with ruthenium (Ru) has been shown to significantly improve its performance in the hydrogen evolution reaction (HER). acs.orgnih.govacs.orgresearchgate.net The incorporation of Ru acts as an electron dopant, modifying the band structure. nih.govacs.orgresearchgate.net Similarly, creating bimetallic phosphides, such as those including cobalt (Co) or nickel (Ni), can synergistically modulate the electronic properties. mdpi.comnih.gov

Doping introduces foreign atoms into the FeP lattice to tune its electronic characteristics. rsc.orgjlu.edu.cn This can involve both metal and non-metal elements. jlu.edu.cn For instance, doping FeP with nickel has been shown to create a more amorphous surface and optimize hydrogen adsorption. cityu.edu.hk The introduction of rare earth elements has also been explored as a novel approach to systematically regulate the electronic structure and enhance catalytic activity. rsc.orgresearchgate.net Doping can influence the binding energies of reaction intermediates, a critical factor in catalysis. rsc.org

Vacancy engineering focuses on creating defects, such as iron vacancies, within the crystal structure. d-nb.infonih.govresearchgate.net This method has been successfully employed to modulate the electronic structure of FeP. d-nb.infonih.govresearchgate.net The creation of Fe vacancies can lead to a surface that is relatively rich in phosphorus, which can facilitate certain catalytic reactions. researchgate.net This approach has been shown to improve the intrinsic catalytic activity for the HER. d-nb.infonih.govresearchgate.net

These optimization strategies are often guided by theoretical calculations, such as DFT, which can predict the effects of different modifications on the electronic structure and resulting properties. d-nb.infonih.govresearchgate.netrsc.orgresearchgate.net

Fermi Level Engineering in Alloying Systems

Fermi level engineering is a critical aspect of optimizing the electronic structure of iron phosphide (FeP) through alloying, with significant implications for its catalytic performance. acs.orgnih.govacs.orgresearchgate.net The position of the Fermi level, which represents the highest energy level that electrons can occupy at absolute zero temperature, plays a crucial role in determining the material's electronic and chemical properties.

A notable example of Fermi level engineering is the alloying of Fe₂P with ruthenium (Ru). acs.orgnih.govacs.orgresearchgate.net Hall transport measurements and first-principles calculations have demonstrated that Ru acts as an electron dopant in the Fe₂P structure. nih.govacs.orgresearchgate.net This doping induces a transition from p-type charge carriers (holes) in pure Fe₂P to n-type charge carriers (electrons) in the Ru-alloyed counterpart. nih.gov Consequently, this leads to an increase in the Fermi level. acs.orgnih.govacs.orgresearchgate.net

The upward shift of the Fermi level has been shown to facilitate key steps in electrocatalytic reactions, such as the hydrogen evolution reaction (HER). acs.orgnih.govacs.orgresearchgate.net Specifically, an increased Fermi level can lead to a decreased water dissociation barrier and an improved electron-transfer step (the Volmer step) at low overpotentials. nih.govacs.orgresearchgate.net This demonstrates a direct link between the engineered electronic structure and the enhanced catalytic activity of the material.

Interplay of Electronic Structure with Catalytic Activity and Other Properties

The electronic structure of iron phosphide (FeP) is intrinsically linked to its catalytic activity and other significant properties. rsc.orgrsc.orgresearchgate.net Computational and experimental studies have consistently demonstrated that modifications to the electronic landscape of FeP can lead to substantial enhancements in its performance, particularly in electrocatalysis. d-nb.infonih.govresearchgate.netnih.gov

One of the most studied applications where this interplay is evident is the hydrogen evolution reaction (HER). d-nb.infonih.govresearchgate.netnih.gov The efficiency of FeP as an HER catalyst is attributed to the creation of metal–phosphorus sites that can bind hydrogen moderately, facilitating its subsequent desorption as H₂ gas. d-nb.info The electronic structure dictates the strength of this hydrogen adsorption. Strategies like doping and creating vacancies are employed to fine-tune this interaction. For instance, creating iron vacancies can lead to a near-optimal hydrogen adsorption free energy, thereby boosting HER activity. d-nb.infonih.govresearchgate.net Similarly, doping FeP with elements like nickel or rare earths can modulate the electronic configuration to optimize hydrogen adsorption. rsc.orgcityu.edu.hkresearchgate.net

Alloying FeP with other metals, such as ruthenium, has been shown to increase the Fermi level, which in turn facilitates the initial water dissociation step in the HER. acs.orgnih.govacs.orgresearchgate.net The orientation of the crystal facet also plays a role, as different facets can exhibit varying catalytic activities due to differences in their surface electronic structure and hydrogen binding energies. nih.gov

Beyond catalysis, the electronic structure of FeP also governs its magnetic properties. researchgate.netaip.orgdiva-portal.org Doping Fe₂P with elements like boron, silicon, or arsenic can significantly alter the magnetic exchange interactions and, consequently, the magnetic ordering temperature. researchgate.net

The following table provides a summary of research findings on the impact of electronic structure modifications on the properties of iron phosphide compounds.

Modification StrategyCompound SystemObserved Effect on Electronic StructureImpact on Properties
Vacancy Engineering Fe-vacancy-rich FePSynergistic modulation of structural and electronic properties. d-nb.infonih.govresearchgate.netEnhanced HER activity with near-optimal hydrogen adsorption free energy. d-nb.infonih.govresearchgate.net
Alloying Ru-alloyed Fe₂PIncreased Fermi level, transition to n-type charge carriers. acs.orgnih.govacs.orgresearchgate.netImproved HER kinetics, decreased water dissociation barrier. acs.orgnih.govacs.orgresearchgate.net
Doping Ni-doped FePModified electronic configuration, amorphous surface. cityu.edu.hkOptimized hydrogen adsorption, enhanced HER performance. cityu.edu.hk
Doping Rare earth element-doped FePRegular tuning of chemical states and electronic structures. rsc.orgresearchgate.netEnhanced electrocatalytic hydrogen evolution performance. rsc.orgresearchgate.net
Doping Si-doped Fe₂PAltered magnetic exchange interactions. researchgate.netdiva-portal.orgIncreased magnetic ordering temperature. researchgate.net

Mechanistic Insights into Reactions Catalyzed by Iron Phosphide Materials

Ammonia (B1221849) Synthesis Catalysis

The synthesis of ammonia via the Haber-Bosch process is fundamental to modern agriculture, but it is notoriously energy-intensive, requiring high temperatures and pressures. nih.govmdpi.com Iron phosphide (B1233454) catalysts offer a potential route to milder reaction conditions by altering the fundamental mechanism of nitrogen activation. mdpi.comdntb.gov.ua

The core challenge in ammonia synthesis is the cleavage of the highly stable triple bond in the dinitrogen (N₂) molecule. On traditional iron catalysts, this occurs primarily through a dissociative mechanism , where the N≡N bond is broken directly upon adsorption onto the catalyst surface to form two adsorbed nitrogen atoms (N₂ → 2N). mdpi.com

However, on iron phosphide surfaces, such as Fe₂P, the reaction landscape becomes more complex. nih.gov While direct dissociation is still possible, alternative associative pathways , which involve the pre-hydrogenation of N₂, become competitive. mdpi.comdntb.gov.ua In these routes, an adsorbed N₂ molecule first reacts with a hydrogen atom to form intermediates like *NNH. nih.gov The N-N bond is then cleaved in a subsequent step.

Density Functional Theory (DFT) studies have shown that on Fe₂P(001), the energy barrier for cleaving the N-N bond in an *NNH intermediate is significantly lower than for direct N₂ dissociation. nih.gov In fact, the turnover rate for N-N bond cleavage via the *NNH intermediate can be higher than that of direct N₂ dissociation, suggesting it is a major reaction pathway on the phosphide surface. nih.gov Other hydrogenated intermediates, such as *NHNH and *NNH₂, are also considered, though their formation can involve high energy barriers. nih.gov This shift towards associative mechanisms is a key feature of iron phosphide catalysts. mdpi.comrsc.org

Table 1: Comparison of N-N Activation Barriers on Fe(110) vs. Fe₂P(001) Surfaces This interactive table summarizes calculated enthalpic barriers (ΔH‡) for different N-N bond cleavage pathways. Lower values indicate a more favorable reaction.

Pathway Catalyst Surface Enthalpic Barrier (kJ/mol) Source
Direct N₂ Dissociation (NNN + N) Fe(110) 65 nih.gov
Direct N₂ Dissociation (NNN + N) Fe₂P(001) 139 nih.gov
Hydrogen-Assisted (NNHN + NH) Fe₂P(001) 94 nih.gov

The introduction of phosphorus into the iron lattice is the primary reason for the altered catalytic behavior. The effects can be understood through two main concepts:

Ligand Effect : Phosphorus is more electronegative than iron, leading to a transfer of electron density from Fe to P. researchgate.net This leaves the Fe atoms in a more electron-deficient (cationic) state. This electronic modification reduces the ability of the iron sites to donate electrons into the antibonding orbitals of an adsorbed N₂ molecule, which is a critical step in weakening the N≡N bond for direct dissociation. rsc.org Consequently, the energy barrier for direct N₂ cleavage is significantly higher on FeP surfaces compared to pure Fe. rsc.org

Ensemble Effect : The presence of phosphorus atoms on the catalyst surface dilutes the number of available adjacent iron atom sites (Fe-Fe ensembles) that are required for the dissociative adsorption of N₂. rsc.org This structural hindrance further inhibits the direct dissociation mechanism. rsc.org

The electronic state of the iron phosphide surface is a decisive factor in its catalytic activity. The phosphidation of iron not only inhibits the dissociative mechanism under thermal catalysis but also makes the surface more favorable for the associative mechanism by promoting the adsorption of intermediates like N₂H. rsc.org

Remarkably, the application of an external DC electric field can dramatically enhance the ammonia synthesis activity of iron phosphide catalysts, allowing for high reaction rates at ambient pressure and low temperatures (400–430 K). rsc.orgrsc.org The electric field appears to promote the associative mechanism, which is disfavored in conventional thermal catalysis. rsc.org This synergy between the iron phosphide catalyst and the electric field allows for precise on-demand control of ammonia production, a significant advantage over the slow-to-respond Haber-Bosch process. rsc.org Iron phosphide catalysts have demonstrated superior performance over conventional iron catalysts under these conditions. rsc.org

Table 2: Ammonia Synthesis Rate for FeP/SBZO Catalyst in an Electric Field This interactive table shows the high efficiency of an iron phosphide catalyst under mild conditions when an electric field is applied.

Catalyst Temperature (K) Pressure (MPa) Applied Current (mA) NH₃ Synthesis Rate (mmol g⁻¹ h⁻¹) Source
FeP/SBZO 400-430 0.1 6 0.965 rsc.org

Hydrogen Evolution Reaction (HER) Electrocatalysis

The electrochemical hydrogen evolution reaction (HER) is the process of generating hydrogen gas from a proton source, typically water. It is a cornerstone of a future hydrogen economy. acs.org Iron phosphides are highly regarded as inexpensive and efficient electrocatalysts for HER, capable of operating in acidic, neutral, and alkaline media. acs.orgmdpi.com

The mechanism of HER involves several steps. In acidic media, it begins with the adsorption of a proton onto the catalyst surface (the Volmer step: H⁺ + e⁻ → H), followed by the combination of two adsorbed hydrogen atoms to form H₂ gas, which is then released. This second step can occur via the Tafel route (H + H* → H₂) or the Heyrovsky route (H* + H⁺ + e⁻ → H₂). acs.org

The catalytic activity for HER is primarily governed by the Gibbs free energy of hydrogen adsorption (ΔG H). rsc.org An ideal catalyst will have a ΔG H value close to 0 eV. osti.gov If the binding is too strong (ΔG H* << 0), the adsorbed hydrogen will not easily desorb from the surface, poisoning the catalyst. If it is too weak (ΔG H* >> 0), the initial proton adsorption will be inefficient.

Iron phosphide surfaces offer multiple potential sites for hydrogen adsorption, including atop Fe atoms, atop P atoms, and various bridge sites between atoms. rsc.org DFT calculations show that these different sites have a wide range of hydrogen adsorption energies. rsc.org However, most iron phosphide surfaces studied possess sites where the differential Gibbs free energy of adsorption approaches the ideal value of ~0 eV at a certain hydrogen coverage. osti.gov This indicates their potential for high HER activity. The presence of both cationic iron and anionic phosphorus sites creates a beneficial "ensemble effect," where the positive iron can act as a hydride acceptor and the negative phosphorus as a proton acceptor, facilitating the catalytic process. researchgate.net

Table 3: Calculated Hydrogen Adsorption Free Energy (ΔG H*) on Catalyst Surfaces This interactive table compares the calculated strength of hydrogen binding on different catalyst sites. Values closer to zero are optimal for HER.

Catalyst Surface Adsorption Site ΔG H* (eV) Source
Pt(111) fcc -0.09 rsc.org
FeP Fe-bridge -0.32 rsc.org
FeP P-bridge 0.10 rsc.org
Fe₂P Fe-bridge -0.58 rsc.org
Fe₂P P-top 0.22 rsc.org

In neutral or alkaline media, the HER process faces an additional hurdle: the sluggish kinetics of water dissociation (the Volmer step: H₂O + e⁻ → H* + OH⁻), which is necessary to provide the source of protons. ucl.ac.uksciopen.com This step often has a high activation energy barrier and is the rate-determining step for the entire reaction. mdpi.comcardiff.ac.uk

Studies on phosphide surfaces show that water adsorption is generally an exothermic process. mdpi.comcardiff.ac.uk However, the subsequent cleavage of the O-H bond can have a significant activation barrier. mdpi.com The specific surface structure and composition of the iron phosphide catalyst play a crucial role in this process. For instance, creating interfaces, such as between a metal phosphide and a metal oxide, can promote water dissociation and enhance HER performance in alkaline solutions. sciopen.com Furthermore, doping iron phosphide with other elements, like nitrogen, can optimize the electronic structure, enhancing the efficiency of both water dissociation and H₂ formation while also improving the catalyst's stability by preventing the formation of less active iron hydroxide (B78521) species on the surface. ucl.ac.uk

Facet-Dependent Catalytic Activity in HER

The catalytic efficiency of iron phosphide (FeP) in the hydrogen evolution reaction (HER) is not uniform across its surface but is instead highly dependent on the crystallographic facet exposed to the electrolyte. mdpi.comacs.org This anisotropy in catalytic properties is a crucial realization for the rational design of advanced HER catalysts, moving beyond simple composition to consider the specific atomic arrangement at the surface. acs.org

Studies on large, single crystals of FeP have allowed for the direct measurement of the catalytic activity of individual, well-defined facets. These experiments reveal a distinct hierarchy of activity among the different crystal faces. Specifically for FeP, the observed trend for decreasing HER activity is:

arxiv.org > nih.gov > nih.gov > oup.com mdpi.com

This difference in activity becomes more pronounced at higher overpotentials. mdpi.com The discovery that different facets exhibit unique catalytic activities contradicts the assumption that the surface severely restructures during catalysis, indicating that the underlying bulk crystal structure plays a significant role in determining the electrocatalytic performance. mdpi.comacs.org

Computational studies using density functional theory (DFT) have provided a theoretical basis for these experimental observations. The facet activity correlates well with the calculated hydrogen binding energy (ΔGH) to the phosphorus (P) atoms on specific surface terminations. mdpi.comacs.org This suggests that the P sites are the primary active centers for hydrogen adsorption, a key step in the HER process. The agreement between experimental trends and theoretical calculations validates the use of DFT as a screening tool to identify desirable facets for synthesizing highly efficient nanocrystal catalysts with specific exposed surfaces. acs.org

X-ray photoelectron spectroscopy (XPS) analysis of FeP crystals after catalysis shows the formation of a thin oxide/phosphate (B84403) layer, which is thought to form upon exposure to air. mdpi.comacs.org However, for FeP, this layer is easily removed, revealing a pristine metal phosphide surface underneath, confirming the intrinsic catalytic nature of the iron phosphide itself. mdpi.comacs.org

Oxygen Evolution Reaction (OER) Electrocatalysis

Iron phosphide materials have emerged as promising, cost-effective electrocatalysts for the oxygen evolution reaction (OER), a critical and often rate-limiting half-reaction in water splitting. nih.govrsc.org However, the true catalytic surface is often not the pristine phosphide. Under the strongly oxidizing conditions of the OER, the iron phosphide surface undergoes a transformation, forming a layer of iron oxyhydroxide (FeOOH). oup.comresearchgate.net This in-situ generated oxyhydroxide layer is widely considered to be the actual catalytically active species, with the underlying iron phosphide primarily serving as a conductive and stable support that facilitates its formation. oup.com The performance of these catalysts can be further enhanced through strategies like creating porous, three-dimensional nanosheet structures or doping with other transition metals such as cobalt or nickel. nih.govacs.org

Mechanistic Steps and Key Intermediates (e.g., *OOH Formation)

The OER on iron phosphide-derived catalysts generally proceeds via the conventional Adsorbate Evolution Mechanism (AEM). eurekalert.org This mechanism involves a sequence of four concerted proton-electron transfer steps at the active metal sites (Fe) on the surface of the in-situ formed oxyhydroxide layer. The key adsorbed intermediates are denoted with an asterisk (*).

The generally accepted steps in an alkaline medium are as follows:

M + OH⁻ → MOH + e⁻ An active site on the catalyst surface (M*, representing an iron atom in the oxyhydroxide) adsorbs a hydroxide ion from the electrolyte.

MOH → MO + H⁺ + e⁻ The adsorbed hydroxyl group is deprotonated to form a surface-bound oxygen intermediate.

MO + OH⁻ → MOOH + e⁻ This step involves the nucleophilic attack of another hydroxide ion on the MO species to form the crucial hydroperoxyl (MOOH) intermediate. The formation of this O-O bond is often considered the rate-determining step (RDS) for many OER catalysts due to its high energy barrier. nih.gov

MOOH → M + O₂ + H⁺ + e⁻ Finally, the M*OOH intermediate decomposes, releasing a molecule of oxygen (O₂) and regenerating the active site for the next catalytic cycle.

Liquid-Phase Nitrile Hydrogenation Mechanisms

Iron phosphide nanocrystals have been identified as a unique class of air-stable and highly active heterogeneous catalysts for the liquid-phase hydrogenation of nitriles to primary amines. This is a significant advancement, as conventional iron nanoparticle catalysts are typically pyrophoric and exhibit low activity in the liquid phase. The phosphorus alloying in Fe₂P not only imparts air stability but also creates a highly active catalytic surface.

While the precise mechanism on the Fe₂P surface is a subject of ongoing research, insights can be drawn from the general mechanism of nitrile hydrogenation on metal catalysts and studies on analogous phosphide systems like nickel phosphide (Ni₃P). acs.org The reaction proceeds through a series of hydrogenation steps. The nitrile group (C≡N) first adsorbs onto the catalyst surface.

A plausible mechanism involves distinct roles for the iron and phosphorus sites, analogous to the Ni⁰ and Niδ+ sites proposed for Ni₃P. acs.org

H₂ Activation: The metallic iron (Fe⁰) sites on the catalyst surface are believed to act as the centers for the dissociative adsorption and activation of hydrogen (H₂).

Nitrile Adsorption and Activation: The more electrophilic iron sites (Feδ+), influenced by the neighboring phosphorus atoms, likely serve as the adsorption and activation centers for the electron-rich C≡N group of the nitrile.

Hydrogenation to Primary Imine: The activated nitrile is then hydrogenated by the surface-adsorbed hydrogen atoms to form a primary imine intermediate (R-CH=NH).

Hydrogenation to Primary Amine: The primary imine is further hydrogenated to yield the final primary amine product (R-CH₂-NH₂).

The formation of secondary and tertiary amines as byproducts can occur through the reaction of the primary amine product with the imine intermediate to form a Schiff base, which is then subsequently hydrogenated. However, iron phosphide catalysts have demonstrated high selectivity towards the desired primary amines. The efficiency of this process highlights the synergistic effect between the iron and phosphorus components in creating a robust and active catalytic system.

Tribochemical Reactions and Formation of Iron Phosphide Tribofilms

Under boundary lubrication conditions, where sliding surfaces come into close contact, phosphorus-based anti-wear additives in lubricants can undergo tribochemical reactions to form a protective iron phosphide tribofilm. arxiv.orgeurekalert.org This film significantly reduces friction and wear between steel surfaces. eurekalert.org

The formation mechanism has been elucidated through a combination of experimental techniques and ab initio molecular dynamics (AIMD) simulations. eurekalert.org The process is not simply a thermal decomposition but is actively driven by the mechanical stresses at the sliding interface. arxiv.orgeurekalert.org

Using an organophosphorus additive like trimethylphosphite (TMPi) as an example, the key mechanistic steps are:

Additive Decomposition on Nascent Surfaces: The high pressure and shear forces at the asperity contacts of the sliding steel surfaces generate fresh, atomically "clean" iron surfaces. TMPi molecules readily decompose on these highly reactive nascent surfaces. eurekalert.org

Mechanically-Induced Dissociation: AIMD simulations show that mechanical stress directly facilitates the dissociation of the additive molecules. arxiv.orgeurekalert.org The simulations reveal that the P-O and C-O bonds in the phosphite (B83602) additive are broken under the pressure and shear of the sliding iron interface. eurekalert.org

Formation of Intermediates: The decomposition proceeds via intermediates like methoxy (B1213986) groups, eventually releasing phosphorus onto the iron surface and gaseous byproducts such as CO and H₂. eurekalert.org

Iron Phosphide Film Growth: The released phosphorus reacts with the nascent iron to form an amorphous iron phosphide (FePₓ) tribofilm. eurekalert.org This film typically has an inhomogeneous thickness, ranging from 10 to 50 nm. Spectroscopic analysis suggests that stoichiometries like Fe₃P may preferentially nucleate at the interface between the steel substrate and the tribofilm.

This tribochemically induced formation of a durable, low-friction iron phosphide layer is a critical mechanism for protecting mechanical components in extreme pressure applications. eurekalert.org

Water Corrosion Mechanisms of Iron Phosphide Surfaces

The corrosion of iron phosphide in an aqueous environment is a process of significant interest, particularly concerning the prebiotic origins of life, where the corrosion of the meteoritic mineral schreibersite ((Fe,Ni)₃P) is considered a key source of reactive phosphorus.

Studies using periodic density functional theory (DFT) simulations and laboratory experiments have revealed that the corrosion mechanism is highly dependent on the exposed crystal surface.

Facet-Dependent Water Dissociation: The interaction of water with iron phosphide surfaces is not uniform. For instance, on the most stable (110) surface of schreibersite, water tends to adsorb molecularly. In contrast, on the less stable (001) surface, water readily dissociates.

Initial Corrosion of Metal Sites: On reactive surfaces like the (001) facet, the corrosion process begins with the iron and nickel atoms. Water molecules dissociate into H and OH, and the hydroxyl groups interact with the metal atoms.

Involvement of Phosphorus and Formation of Oxyanions: In subsequent steps, as more water molecules adsorb, the phosphorus atoms become involved in the reaction. The dissociating water molecules lead to the oxygenation of the phosphorus atoms on the surface.

Formation of Phosphite and Phosphate: DFT simulations show that with increasing water coverage on the (001) surface, the formation of phosphite (HPO₃²⁻) and phosphate (HPO₄³⁻) species becomes thermodynamically favorable. Experimental studies on the corrosion of iron phosphide minerals in deionized water confirm the formation of a metastable mixture of mixed-valence phosphorus-bearing ions, including pyrophosphate and triphosphate.

This process demonstrates how the interaction of water with specific iron phosphide surfaces can lead to the release of various soluble and reactive phosphorus oxyanions, a critical step in making phosphorus bioavailable on the early Earth.

Advanced Applications of Iron Phosphide Compounds

Electrocatalysis for Sustainable Energy Conversion

Electrocatalysis plays a pivotal role in the development of clean energy technologies. Iron phosphide-based materials have demonstrated remarkable activity and stability as electrocatalysts in several key reactions for sustainable energy conversion.

The hydrogen evolution reaction (HER) is the cathodic half-reaction in electrochemical water splitting, a promising method for producing high-purity hydrogen fuel. Iron phosphide (B1233454) nanostructures have been identified as efficient and cost-effective electrocatalysts for the HER. They exhibit low overpotential values and favorable Tafel slopes, indicating their excellent catalytic kinetics. For instance, FeP nanobundles have demonstrated notable HER performance with an overpotential of 170 mV at a current density of -10 mA/cm² and a Tafel slope of 75 mV/decade in an acidic medium (0.5 M H₂SO₄). acs.org In a basic medium (1 M KOH), the same material required a higher overpotential of 338 mV with a Tafel slope of 159 mV/decade. acs.org The performance of FeP nanoparticles can be enhanced through stability tests, which have been shown to reduce the surface-charge-transfer resistance in the HER process. acs.org The HER mechanism in acidic solutions involves the Volmer, Heyrovsky, or Tafel steps, and the Tafel slope of FeP nanoparticles (65 mV dec⁻¹) suggests a specific rate-determining step in the reaction pathway. acs.org

Table 1: Performance of Iron Phosphide-Based Catalysts in Hydrogen Evolution Reaction (HER)

Catalyst Electrolyte Overpotential @ 10 mA/cm² (mV) Tafel Slope (mV/dec)
FeP Nanobundles 0.5 M H₂SO₄ 170 75
FeP Nanobundles 1 M KOH 338 159
FeP Nanoparticles Acidic Solution Not Specified 65

Table 2: OER Performance of Iron Phosphide-Based Electrocatalysts

Catalyst Electrolyte Overpotential @ 10 mA/cm² (mV) Tafel Slope (mV/dec)
FeP Nanoclusters/C 1.0 M KOH 273 56
CoFe-P (spindle-like) Not Specified Not Specified Not Specified
Fe₂₋ₓMnₓP Nanorods Not Specified As low as 440 (for x=0.9) Not Specified

The electrochemical reduction of nitrate (B79036) (NO₃⁻) to ammonia (B1221849) (NH₃) is a promising approach for both environmental remediation and sustainable ammonia synthesis. researchgate.netuw.edu.plbohrium.com Different phases of iron phosphide, particularly FeP and Fe₂P, have been demonstrated as efficient catalysts for this reaction. researchgate.netuw.edu.plbohrium.com The Fe₂P catalyst, in particular, exhibits a high Faradaic efficiency of 96% for ammonia generation with a yield of 0.25 mmol h⁻¹ cm⁻² at -0.55 V versus the reversible hydrogen electrode (RHE). researchgate.netuw.edu.plbohrium.com Iron phosphide nanoparticles anchored on N-doped carbon (FeP@NC) have also shown high efficiency, with a 93.12% NH₃ Faradaic efficiency at -0.5 V and a yield rate of 626.07 mmol h⁻¹ gcat⁻¹. bohrium.com Density functional theory (DFT) calculations have provided insights into the reaction mechanisms, suggesting that phosphorization promotes the absorption of nitrate and subsequent hydrogenation steps. researchgate.netuw.edu.plbohrium.combohrium.com

Table 3: Performance of Iron Phosphide Catalysts in Electrochemical Nitrate Reduction to Ammonia

Catalyst Potential (vs. RHE) Faradaic Efficiency for NH₃ (%) NH₃ Yield
Fe₂P -0.55 V 96 0.25 mmol h⁻¹ cm⁻²
FeP@NC -0.5 V 93.12 626.07 mmol h⁻¹ gcat⁻¹
Fe/CoP NHs-Fe₁Co₅ -0.25 V 93.3 27.6 mg h⁻¹ mgcat⁻¹

Chemical Catalysis for Organic Transformations

Beyond electrocatalysis, iron phosphide compounds have also demonstrated significant potential in heterogeneous catalysis for organic synthesis, offering a more sustainable alternative to precious metal catalysts.

The hydrogenation of nitriles to primary amines is a fundamentally important transformation in the chemical industry. Iron phosphide nanocrystals have been developed as air-stable and highly active heterogeneous catalysts for this reaction in the liquid phase. researchgate.net Unlike conventional iron nanoparticles that show no activity, iron phosphide nanocrystals can effectively catalyze the hydrogenation of various nitriles. researchgate.net The catalytic activity can be further enhanced by supporting the iron phosphide nanocrystals on materials like titanium dioxide (TiO₂). researchgate.net Greener synthesis methods for iron phosphide nanoparticles, using less toxic precursors, have been developed, yielding Fe₂P nanoparticles with high catalytic activity for the liquid-phase hydrogenation of nitriles. rsc.orgrsc.org

Table 4: Catalytic Performance of Iron Phosphide in Nitrile Hydrogenation

Catalyst Support Substrate Key Features
Fe₂P Nanocrystals TiO₂ Various nitriles High activity and reusability
Fe₂P Nanoparticles None Benzonitrile High catalytic activity from green synthesis

Ammonia Synthesis

Iron phosphide compounds have emerged as promising catalysts in the field of ammonia synthesis, offering potential alternatives to the traditional iron-based catalysts used in the Haber-Bosch process. Research indicates that the incorporation of phosphorus into the iron lattice significantly alters the catalytic properties, leading to different reaction mechanisms and the potential for synthesis under milder conditions. nih.govmdpi.com

A comprehensive density functional theory (DFT) study comparing the mechanisms of ammonia synthesis on Fe(110) and Fe₂P(001) surfaces revealed substantial differences. nih.govmdpi.com On the Fe₂P(001) surface, the binding of NHₓ intermediates is weaker compared to the Fe(110) surface, which can facilitate more facile hydrogenation steps. nih.govmdpi.com Furthermore, multiple competing pathways for N-N bond cleavage become viable on Fe₂P(001), including routes that involve the pre-hydrogenation of adsorbed N₂ (e.g., through NNH). nih.govmdpi.com This contrasts with the Fe(110) surface where direct N₂ dissociation is the dominant mechanism. nih.govmdpi.com The analysis of DFT-derived turnover rates as a function of hydrogen pressure highlights the increased importance of these hydrogenated intermediates on the Fe₂P(001) surface. nih.gov

Recent studies have also explored the use of an electric field to assist ammonia synthesis at low temperatures using air-stable iron phosphide (FeP) catalysts. rsc.org In one study, an FeP/SBZO catalyst exhibited a high ammonia production rate of 0.965 mmol g⁻¹ h⁻¹ under mild conditions (400–430 K and 0.1 MPa) with a 6 mA current. rsc.org Notably, the FeP catalyst showed no activity in the absence of an applied electric field, even at elevated temperatures, allowing for precise control over ammonia production by switching the DC electric field on and off. rsc.org Theoretical calculations suggest that in an external electric field, iron phosphide favors an associative mechanism for N₂ cleavage, mediated by N₂H, rather than direct N₂ cleavage. rsc.org

Table 1: Comparison of Ammonia Synthesis Mechanisms on Fe(110) and Fe₂P(001) Surfaces

Feature Fe(110) Fe₂P(001)
NHₓ Intermediate Binding Stronger Weaker
Dominant N-N Cleavage Pathway Direct N₂ Dissociation Pre-hydrogenation of N₂ (e.g., via NNH)
Dependence on Hydrogen Pressure Lower Higher

Hydrodesulfurization

Iron phosphide catalysts have demonstrated significant potential in hydrodesulfurization (HDS) processes, which are crucial for removing sulfur compounds from fuels. Various forms of iron phosphide, including FeP, Fe₂P, and FeP₂, have been investigated for their catalytic activity in the HDS of model sulfur-containing compounds like thiophene (B33073) and dibenzothiophene.

In one study, nanosized iron phosphide (Fe₂P) supported on ZSM-5 (Fe₂P/ZSM-5) was synthesized and tested for the HDS of thiophene. The results showed a high desulfurization efficiency, reaching up to 88% after 3 hours of reaction, with the catalyst exhibiting stable activity throughout the process. iaea.org This indicates the potential of Fe₂P as a robust catalyst for removing simple aromatic sulfur compounds.

Further research has explored the catalytic behavior of different iron phosphide stoichiometries. Studies have evaluated FeP and FeP₂ for the HDS of dibenzothiophene, a more complex sulfur compound found in heavier oil fractions. researchgate.net These investigations found that catalysts based on FeP achieved the highest conversions, suggesting that the specific phase of the iron phosphide plays a crucial role in its catalytic performance for more refractory sulfur compounds. researchgate.net

Table 2: Performance of Iron Phosphide Catalysts in Hydrodesulfurization

Catalyst Sulfur Compound Key Finding
Fe₂P/ZSM-5 Thiophene Achieved up to 88% desulfurization efficiency after 3 hours. iaea.org
FeP Dibenzothiophene Showed the highest conversion rates compared to FeP₂. researchgate.net

Energy Storage Systems

Anode Materials for Sodium-Ion Batteries

Iron phosphide (FeP) is being extensively investigated as a promising anode material for sodium-ion batteries (SIBs) due to its high theoretical capacity. However, its practical application has been hindered by challenges such as significant volume expansion during sodiation/desodiation cycles, which leads to poor cycling stability and rapid capacity decay. To address these issues, researchers have focused on developing composite materials that can buffer the volume changes and enhance the electrochemical performance.

One approach involves the creation of heterostructures. For instance, a FeP/C@CoP composite, where FeP and cobalt phosphide (CoP) are embedded in a carbon matrix, has shown significantly improved performance compared to a simple FeP/C composite. mdpi.comresearchgate.net The FeP/C@CoP electrode delivered specific capacities of 410.3, 382.6, 349.1, 335.8, 314.2, and 275.7 mAh g⁻¹ at current densities of 0.1, 0.2, 0.5, 1, 2, and 5 A g⁻¹, respectively. mdpi.com In contrast, the FeP/C electrode exhibited much lower capacities under the same conditions. mdpi.com The capacity retention of the FeP/C@CoP at 5 A g⁻¹ was 67.2% of its capacity at 0.1 A g⁻¹, far superior to the 43.0% retention of the FeP/C electrode. mdpi.com Furthermore, after 800 cycles at a high current of 1 A g⁻¹, the FeP/C@CoP anode maintained a capacity of 321.9 mAh g⁻¹, while the FeP/C anode's capacity was only 134 mAh g⁻¹. mdpi.comresearchgate.net

Another strategy to enhance performance is the use of reduced graphene oxide (RGO) to create nanocomposites. A mesoporous FeP/RGO nanocomposite demonstrated a high reversible specific capacity of about 547 mAh g⁻¹ at a current density of 100 mA g⁻¹ after 100 cycles. rsc.org It also maintained a stable long-cycling capacity of approximately 311 mAh g⁻¹ at a high current density of 1 A g⁻¹ after 1000 cycles. rsc.org

The synthesis method also plays a crucial role. A low-cost FeP anode synthesized by a ball-milling method reported a high capacity of 764.7 mAh g⁻¹. rsc.org

Table 3: Electrochemical Performance of FeP-based Anodes in Sodium-Ion Batteries

Anode Material Current Density Specific Capacity Cycling Stability
FeP/C@CoP 0.1 A g⁻¹ 410.3 mAh g⁻¹ -
1 A g⁻¹ 335.8 mAh g⁻¹ 321.9 mAh g⁻¹ after 800 cycles
5 A g⁻¹ 275.7 mAh g⁻¹ -
FeP/C 0.1 A g⁻¹ 261.2 mAh g⁻¹ -
1 A g⁻¹ 167.6 mAh g⁻¹ 134 mAh g⁻¹ after 800 cycles
5 A g⁻¹ 112.3 mAh g⁻¹ -
FeP/RGO 100 mA g⁻¹ ~547 mAh g⁻¹ After 100 cycles
1 A g⁻¹ ~311 mAh g⁻¹ After 1000 cycles
Ball-milled FeP Not specified 764.7 mAh g⁻¹ -

Electrode Materials in Lithium-Ion Battery Research

Iron phosphide compounds, including FeP, Fe₂P, and FeP₂, are being explored as high-capacity anode materials for lithium-ion batteries (LIBs). Their high theoretical specific capacities are a significant advantage over conventional graphite (B72142) anodes. However, similar to their application in SIBs, they suffer from large volume changes during lithiation and delithiation, leading to structural degradation and capacity fading.

Research has focused on nanostructuring and creating composites to mitigate these issues. For example, a coral-like FeP composite with nanoparticles anchored on a nitrogen-doped three-dimensional carbon framework (FeP@NC) exhibited ultra-stable cycling performance. At a high current density of 10 A g⁻¹, it showed a capacity retention of 82.0% after 10,000 cycles. researchgate.netnih.gov A nanosphere-in-nanotube yolk-shell (NNYS) FeP anode demonstrated a good capacity of 560 mAh g⁻¹ after 1000 cycles at 2 A g⁻¹. rsc.org

In a study utilizing a scalable two-step synthesis, an FeP anode showed a capacity retention of 53.7% of its second discharge capacity (622 mAh g⁻¹) after 50 cycles when using a CMC binder. researchgate.net When tested in a full-cell configuration with a Li(NiMnCo)O₂ cathode, the performance was promising, though the capacity decreased to 227 mAh g⁻¹ after 50 cycles when the potential was limited after the first discharge. researchgate.net

Phosphorus-rich iron phosphides like FeP₂ have also been investigated. An FeP₂@NHC composite, with FeP₂ nanoparticles embedded in a 3D N-doped honeycomb-like carbon framework, demonstrated a remarkable reversible capacity of 1433.9 mAh g⁻¹ at 0.1 A g⁻¹ and maintained a capacity of 631.5 mAh g⁻¹ after 1000 cycles at 2 A g⁻¹. mdpi.com

Table 4: Performance of Iron Phosphide-based Anodes in Lithium-Ion Batteries

Anode Material Current Density Specific Capacity Cycling Performance
FeP (CMC binder) Not specified 622 mAh g⁻¹ (2nd discharge) 53.7% retention after 50 cycles
FeP@NC 10 A g⁻¹ - 82.0% retention after 10,000 cycles
NNYS FeP 2 A g⁻¹ - 560 mAh g⁻¹ after 1000 cycles
FeP₂@NHC 0.1 A g⁻¹ 1433.9 mAh g⁻¹ -
2 A g⁻¹ - 631.5 mAh g⁻¹ after 1000 cycles
10 A g⁻¹ 399.9 mAh g⁻¹ -

Surface Engineering and Tribological Performance Enhancement

Development of Anti-Wear Tribofilms

Phosphorus-containing compounds are widely used as anti-wear additives in lubricants. Under the high pressure and temperature conditions of rubbing contacts, these additives react with the metal surface to form a protective tribofilm that reduces wear and friction. While the primary component of these films is often identified as iron phosphate (B84403), there is evidence to suggest the formation of iron phosphide as well. researchgate.net

Early research into the mechanism of additives like tricresyl phosphate (TCP) suggested that they react under rubbing conditions to form iron phosphide, which was believed to lead to the polishing of the surfaces. researchgate.net Later studies, however, indicated that iron (III) phosphate is the main component of the protective film. researchgate.net Analysis of tribofilms formed by lauryl-phosphates and phosphites revealed the presence of basic iron phosphate, other forms of iron phosphate, and traces of iron phosphide. researchgate.net

More recent investigations using advanced surface analysis techniques have provided further insights. Cross-sectional analysis of tribofilms formed from gas-phase lubrication has confirmed the formation of various iron phosphides as a major component, with a preferential nucleation of the Fe₃P stoichiometry at the interface between the steel substrate and the tribofilm. researchgate.net The formation of these iron phosphide-containing tribofilms has been linked to improved anti-wear properties. researchgate.net

The thickness and composition of these tribofilms can vary. For instance, tribofilms formed by ZDDP, a common phosphorus- and sulfur-containing additive, can be multi-layered and range from 30 to 130 nm in thickness. researchgate.net The bottom layer of such films has been found to contain phosphorus, among other elements. researchgate.net The formation of these protective layers is a complex process involving the tribochemical reactions of the lubricant additives with the metallic surface under boundary lubrication conditions. researchgate.net

Table 5: Components Identified in Phosphorus-based Anti-Wear Tribofilms

Additive Type Primary Tribofilm Component Other Identified Components
Tricresyl Phosphate (TCP) Iron (III) Phosphate researchgate.net Iron Phosphide (early theories) researchgate.net
Lauryl-phosphates/phosphites Basic Iron Phosphate researchgate.net Iron Phosphate (Fe₃(PO₄)₂, Fe(PO₄)), Iron Phosphide (traces) researchgate.net
Gas Phase Lubrication Iron Phosphides (various) researchgate.net Preferential Fe₃P at steel interface researchgate.net

Surface Phosphorizing for Hardness and Wear Resistance

Surface phosphorizing is a thermochemical diffusion process aimed at enhancing the surface properties of iron and steel components. By annealing the metal in a phosphorus-rich atmosphere, a compact, integrated layer of iron phosphides is formed on the surface. This treatment is a method of surface engineering that fundamentally alters the composition of the surface to create a material with significantly improved mechanical properties.

The process involves heating the iron-based alloy in a controlled environment containing phosphorus vapors, which can be generated from a mixture including an argon or carburizing/nitriding atmosphere. During this high-temperature treatment, phosphorus atoms diffuse into the metal lattice, reacting with the iron to form distinct iron phosphide phases, primarily di-iron phosphide (Fe2P) and tri-iron phosphide (Fe3P). The relative amounts of these phases within the diffusion layer can be controlled by adjusting process parameters such as temperature, phosphorus partial pressure, and duration.

The resulting iron phosphide layer imparts a substantial increase in surface hardness and a notable improvement in resistance to dry friction wear. This enhancement is attributed to the intrinsic hardness of the ceramic-like iron phosphide compounds formed. The process creates a new composite diffusive layer that is integral to the substrate, offering superior durability for components subjected to demanding mechanical environments.

Table 1: Comparison of Surface Properties Before and After Phosphorizing Treatment
PropertyUntreated Iron/Steel SubstratePhosphorized Surface LayerSource
Surface Composition Primarily Iron (Fe) with alloying elements (e.g., Carbon)Composite layer of Iron Phosphides (Fe2P, Fe3P)
Hardness Base hardness of the alloySignificantly Increased
Wear Resistance Standard resistance to dry frictionSignificantly Increased
Formation Method N/AThermochemical diffusion of phosphorus

Potential in Emerging Technologies (e.g., Electronics, Sensors)

The distinct properties of iron phosphide compounds make them highly attractive for a range of emerging technologies, particularly in the fields of energy and electronics. Nanostructured iron phosphides, in particular, are being heavily investigated for their catalytic and electrochemical capabilities.

Electrocatalysis for Hydrogen Production: One of the most promising applications for iron phosphides (FeP, Fe2P) is as an electrocatalyst for the hydrogen evolution reaction (HER). acs.org HER is a critical part of electrochemical water splitting, a key technology for producing clean hydrogen fuel. Iron phosphides have emerged as a low-cost, earth-abundant alternative to precious metal catalysts like platinum. They exhibit high electrical conductivity, fast charge transfer kinetics, and stability, making them efficient for this purpose. acs.org Research has shown that different crystal structures (polymorphs) of the same compound can have a substantial impact on performance. For example, the orthorhombic phase of di-iron phosphide (o-Fe2P) shows superior catalytic activity for HER in acidic media compared to its hexagonal polymorph (h-Fe2P), requiring an 80 mV lower overpotential to achieve a current density of -10 mA/cm². acs.org

Energy Storage: Iron phosphide nanomaterials are also considered promising candidates for electrode materials in next-generation batteries. Their physical properties, including a high insertion/extraction coefficient for sodium and lithium ions, good cyclic stability, and high rate capability, make them suitable for use in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs).

Magnetic Sensors and Electronics: The magnetic and electronic properties of iron phosphides suggest potential applications in sensors and other electronic devices. The different phases of iron phosphide (e.g., FeP, Fe2P, Fe3P) exhibit a range of magnetic behaviors. The orthorhombic distortion in the o-Fe2P crystal structure, for instance, results in a significantly higher ferromagnetic Curie temperature compared to h-Fe2P, a property that could be exploited in the design of magnetic components. acs.org

Table 2: Applications of Iron Phosphide in Emerging Technologies
Technology AreaSpecific ApplicationRelevant Iron Phosphide Compound(s)Key Research Finding / AdvantageSource
Energy Conversion Electrocatalyst for Hydrogen Evolution Reaction (HER)FeP, Fe2PLow-cost, earth-abundant alternative to platinum catalysts. The o-Fe2P phase is a more efficient catalyst than the h-Fe2P phase. acs.org
Energy Storage Electrode material for Li-ion and Na-ion batteriesFePExhibits good cyclic stability and high rate capability for ion insertion/extraction.
Electronics & Sensors Magnetic sensors and componentsFe2PMagnetic properties are dependent on the crystal structure (polymorph), allowing for potential tuning of material properties for specific applications. acs.org

Current Challenges and Future Research Trajectories for Iron Phosphide Compounds

Development of Green and Scalable Synthetic Methodologies

A primary challenge in the broad application of iron phosphide (B1233454) nanomaterials is the reliance on conventional synthesis methods that often involve hazardous and expensive precursors. Traditional routes frequently utilize highly toxic and pyrophoric reagents such as iron pentacarbonyl (Fe(CO)₅) and phosphine (B1218219) derivatives, which pose significant safety and environmental concerns, hindering their large-scale industrial adoption.

Future research is focused on developing "green" synthetic pathways that are both environmentally benign and economically scalable. A promising strategy involves the use of non-toxic and readily available precursors. For instance, researchers have successfully synthesized iron phosphide nanoparticles using iron carboxylates as the iron source and triphenylphosphite as a less hazardous phosphorus source. acs.orgrsc.org This approach not only avoids dangerous reagents but also allows for control over particle size and phase under milder solvothermal conditions. acs.orgrsc.org

Another green and cost-effective approach utilizes iron oxyhydroxide (β-FeOOH) as an air-stable and inexpensive iron precursor, combined with tri-n-octylphosphine (TOP) as the phosphorus source. nih.gov This method represents a significant step towards sustainable production. The development of such methods is essential for moving iron phosphide synthesis from the laboratory to industrial-scale production, making these materials more accessible for widespread application.

Precursor TypeAdvantagesChallenges
Conventional (e.g., Fe(CO)₅, phosphine derivatives)Well-established, good control over propertiesHighly toxic, pyrophoric, expensive, environmental concerns
Green Alternative (e.g., Iron carboxylates, triphenylphosphite)Safer, less toxic, readily availableMay require optimization for precise control equivalent to conventional methods
Cost-Effective (e.g., Iron oxyhydroxide)Abundant, environmentally friendly, air-stableReaction kinetics and phase purity can be sensitive to synthesis parameters

Achieving Precise Control over Microstructure, Phase, and Surface Properties

The catalytic and electronic properties of iron phosphides are intrinsically linked to their microstructure, crystalline phase (e.g., FeP, Fe₂P, Fe₃P), and surface characteristics. A significant challenge lies in the precise and reproducible control of these parameters during synthesis. The formation of multiple binary phases and undesirable agglomeration of nanoparticles are common issues that can negatively impact performance. acs.orgresearchgate.net

Current research efforts are aimed at mastering the synthesis conditions to selectively produce desired phases and morphologies. Key parameters that have been identified to influence the final product include:

Reaction Temperature and Time: Shorter reaction times tend to favor iron-rich phases like Fe₂P, while longer durations and higher temperatures promote the formation of phosphorus-rich phases such as FeP. acs.orgnih.gov

Heating Rate: The rate at which the reaction temperature is reached can be a critical factor. For example, a fast heating rate (e.g., 18.8 °C/min) has been shown to favor the formation of FeP, while slower rates can result in a mixture of phases. nih.govacs.org

Phosphorus Source: The choice of the phosphorus precursor (e.g., trioctylphosphine (B1581425), triphenylphosphine (B44618), triphenylphosphite) can significantly influence the resulting phase and catalytic activity of the synthesized iron phosphide nanoparticles. researchgate.net

Solvent/Ligand System: The coordinating environment, such as the use of trioctylphosphine oxide (TOPO) in conjunction with trioctylphosphine (TOP), can control the morphology, leading to the formation of nanorods and nanowires. berkeley.edu

Future work will focus on developing more sophisticated synthetic protocols that allow for independent tuning of these properties. This will enable the rational design of iron phosphide materials with tailored characteristics for specific applications, such as creating nanobundle morphologies for enhanced catalytic activity. acs.org

In-Depth Understanding of Structure-Activity-Stability Relationships under Operando Conditions

A fundamental challenge in catalysis research is bridging the gap between the ex-situ characterization of a material and its actual state under working conditions. Iron phosphide catalysts can undergo significant structural and chemical transformations during catalytic reactions, such as the oxygen evolution reaction (OER). nih.gov Understanding these dynamic changes is crucial for elucidating the true nature of the active sites and the mechanisms of action and degradation.

The application of in-situ and operando characterization techniques is a key future research direction. These methods allow for the real-time monitoring of the catalyst's properties as the reaction occurs.

Operando X-ray Absorption Fine Structure (XAFS): This technique can track the evolution of the catalyst's electronic structure and local coordination environment. Studies on related Ni-Fe phosphides have used operando XAFS to reveal that the structural transformation begins with the preferential oxidation of Fe sites, leading to the in-situ formation of highly active O-Fe-P units that are the origin of enhanced OER activity. nih.gov

Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS): APXPS provides surface-sensitive information about the oxidation state and chemical environment of the catalyst's surface atoms while exposed to gas or vapor environments, mimicking real reaction conditions. epj-conferences.org

By employing these advanced techniques, researchers can build a more accurate understanding of the structure-activity-stability relationships. This knowledge is vital for the rational design of next-generation catalysts with enhanced performance and durability. For example, understanding how an iron phosphide catalyst for ammonia (B1221849) synthesis behaves in the presence of an electric field under mild conditions can pave the way for more efficient and responsive chemical production processes. rsc.orgrsc.org

Design and Synthesis of Advanced Iron Phosphide-Based Heterostructures and Composites

While binary iron phosphides show great promise, their performance can often be significantly enhanced by creating more complex architectures, such as heterostructures and composites. The challenge lies in the rational design and controlled synthesis of these advanced materials, where the interface between different components plays a critical role.

Future research is actively exploring several promising avenues:

Bimetallic and Ternary Phosphides: Incorporating a second transition metal (e.g., Ni, Co, Mn) into the iron phosphide lattice can create synergistic effects that boost catalytic activity and stability. acs.org For instance, the incorporation of manganese into Fe₂P nanorods has been shown to dramatically increase OER activity. acs.org Similarly, NiFe phosphides are recognized for their ability to reconfigure into highly active oxyhydroxides for water oxidation. rsc.org

Composites with Carbon Materials: Integrating iron phosphide nanoparticles with conductive carbon supports (e.g., carbon nanotubes, graphene, porous carbon) is a widely used strategy to improve electrical conductivity, prevent agglomeration, and enhance stability. acs.org The strong interaction between the catalyst and the support can facilitate efficient charge transport and prevent the detachment of active particles. researchgate.net

Core-Shell Structures: Designing core-shell heterostructures, such as magnetite (Fe₃O₄) cores with an Fe₂P shell, can lead to unique magnetic and catalytic properties that can be tuned by controlling the dimensions of the core and shell. acs.org

Exploration of New Catalytic and Energy Storage Applications

Iron phosphides have already demonstrated considerable potential in electrocatalysis, particularly for the hydrogen evolution reaction (HER). researchgate.netrsc.org However, a significant opportunity and challenge lies in expanding their application to a wider range of catalytic and energy storage technologies.

Future research trajectories are aimed at exploring and optimizing iron phosphides for several key areas:

Ammonia Synthesis: The Haber-Bosch process for ammonia synthesis is energy-intensive. Air-stable iron phosphide catalysts that can operate under mild conditions, potentially assisted by an electric field, could revolutionize fertilizer production and the hydrogen economy. rsc.org

CO₂ Reduction: The electrochemical conversion of carbon dioxide into valuable fuels and chemicals, such as methanol, is a key goal for a circular carbon economy. While still an emerging area for iron phosphides, their tunable electronic properties make them interesting candidates to explore for this challenging reaction. acs.org

Biomass Conversion: Upgrading bio-oils derived from biomass through hydrodeoxygenation (HDO) is essential for producing renewable fuels. Transition metal phosphides are effective catalysts for selectively cleaving C-O bonds, making them highly relevant for biorefining. rsc.org

Energy Storage: Beyond catalysis, iron phosphide nanomaterials are promising electrode materials for next-generation batteries, including lithium-ion and sodium-ion batteries, due to their high theoretical capacity and good cyclic stability. nih.govacs.org

Systematic investigation into how the composition and structure of iron phosphides affect their performance in these new applications will be a major focus of future research.

Addressing Long-Term Durability and Degradation Mechanisms

For any catalyst or energy storage material to be commercially viable, long-term stability and durability are paramount. While iron phosphides have shown good stability in certain applications, they can be susceptible to degradation, particularly under harsh operating conditions. Key degradation mechanisms include surface oxidation, leaching of phosphorus or iron species, and mechanical degradation. acs.orgacs.org

A critical challenge is to understand these degradation pathways and develop strategies to mitigate them. Future research will concentrate on:

Understanding Degradation: Employing advanced characterization techniques to study catalysts before and after long-term stability tests to identify changes in morphology, phase, and chemical composition. For example, studies on FeP nanobundles used for HER have shown that surface chemistry changes differently in acidic versus alkaline electrolytes, with passivation by OH⁻ ions in alkaline media potentially impeding the leaching of iron. acs.org

Enhancing Intrinsic Stability: Modifying the catalyst's composition, such as by creating ternary phosphides like Fe-Mn-P, can enhance stability by creating more robust structures. acs.org

Protective Architectures: Encapsulating iron phosphide nanoparticles within protective frameworks, such as carbon nanosheets, can physically shield the active material from the electrolyte, preventing degradation while maintaining access for reactants. acs.org

Monolithic Designs: Fabricating the catalyst directly onto a conductive substrate (e.g., iron foam) creates a monolithic electrode. This approach enhances stability by improving adhesion and electrical contact, preventing the physical loss of catalyst material over time. rsc.orgresearchgate.net

These research efforts are essential to extending the operational lifetime of iron phosphide-based devices, which is a crucial step toward their practical implementation.

Stability ChallengeMitigation StrategyResearch Focus
Surface OxidationEncapsulation in carbon; Monolithic designDeveloping uniform and defect-free protective layers
Leaching of P or FeAlloying with other metals (e.g., Mn, Ni)Understanding how dopants alter surface chemistry and dissolution rates
Mechanical DegradationStrong catalyst-support interaction; Monolithic designEngineering robust interfaces between the catalyst and conductive substrate

Integration with Industrial Processes and Environmental Impact Assessment

Future research must address the practical aspects of implementation:

Scalable Synthesis: Developing continuous or large-batch synthesis processes that maintain the precise control over material properties achieved at the lab scale. The shift towards green synthesis routes using precursors like iron oxyhydroxide is a step in this direction. nih.gov

Process Integration: Designing catalysts and electrodes that can be easily integrated into existing industrial reactor designs, such as electrolyzers for water splitting or reactors for ammonia synthesis. The development of self-supported, monolithic catalysts on substrates like iron foam is a promising approach. researchgate.net

Lifecycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental impact of iron phosphide production, use, and disposal. This includes assessing the energy consumption of the synthesis process and the potential for recycling the materials at the end of their life. While phosphorus is a key element, its sourcing and potential for becoming a limiting resource in the long term must be considered. mdpi.com

Economic Viability: Continuously working to reduce the cost of synthesis by utilizing cheaper, more abundant precursors and energy-efficient processes to ensure that iron phosphide-based technologies can compete with existing commercial solutions.

Addressing these engineering and environmental challenges is as crucial as the fundamental scientific research for realizing the widespread industrial and societal benefits of iron phosphide compounds.

Q & A

Q. What experimental methods are used to synthesize ferric phosphate (FePO₄) in laboratory settings?

Ferric phosphate is typically synthesized by reacting sodium phosphate (Na₃PO₄) with ferric chloride (FeCl₃) in aqueous solutions. The reaction proceeds as:

3FeCl3+Na3PO4FePO4+3NaCl+2Cl3\text{FeCl}_3 + \text{Na}_3\text{PO}_4 \rightarrow \text{FePO}_4 + 3\text{NaCl} + 2\text{Cl}^-

Post-synthesis, structural validation is performed using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, which confirms Fe³⁺ coordination with oxygen (bond length: 2.00 ± 0.01 Å) and phosphorus (3.24 ± 0.01 Å) . Purity is assessed via X-ray diffraction (XRD) and elemental analysis.

Q. How are phosphorus fractions (e.g., dissolved vs. particulate) quantified in ferric phosphate studies?

Total phosphorus (TP) and dissolved phosphorus (TDP/DRP) are analyzed using filtration (0.2 µm membranes) and digestion protocols. TP involves peroxodisulfate autoclave digestion of unfiltered samples, while TDP requires filtration followed by spectrophotometric analysis (e.g., LaChat QuickChem 8000). Detection limits range from 2–3 µg/L, with measurement uncertainties of 10–20% depending on concentration .

Advanced Research Questions

Q. What factors explain contradictory phosphorus conversion efficiencies (52–82%) in ferric sulfate treatments under field conditions?

Efficiency variations arise from:

  • Flow dynamics : High turbulence (e.g., >500 L/s) inhibits Fe-PO₄ flocculation, reducing particulate settling. In low-flow conditions (<0.1 L/s), prolonged Fe³⁺-P contact improves conversion .
  • pH dependency : Optimal TDP-to-FePO₄ conversion occurs at pH ~4. Below pH 3, Fe³⁺ solubility increases, destabilizing Fe-PO₄ complexes. Neutral pH (7–8) reduces Fe³⁺ reactivity .
  • Analytical discrepancies : TDP measurements (post-digestion) include colloidal P, whereas DRP (undigested) excludes it, leading to lab-specific biases .

Q. How can response surface methodology (RSM) optimize ferric phosphate precipitation in anaerobic digestion systems?

RSM-based Box-Behnken designs evaluate interactions between variables:

  • Fe³⁺:P molar ratio (critical for stoichiometric binding),
  • Agitation speed (200–400 rpm enhances mixing but may break flocs),
  • Reaction time (10–30 min balances efficiency vs. operational costs). For example, residual Fe³⁺ concentrations <0.1 mg/L are achievable at 3:1 Fe:P ratios and 300 rpm agitation .

Q. What mechanistic models explain citrate-induced mobilization of phosphorus from ferric phosphate complexes?

Citrate exudation (e.g., in rhizospheres) competitively binds Fe³⁺ via carboxylate groups, dissolving FePO₄ and releasing PO₄³⁻. A 1:2 Fe:citrate stoichiometry is observed, with desorption rates proportional to citrate concentration. This process is modeled using ligand-promoted dissolution kinetics, validated via EXAFS .

Data Analysis and Contradictions

Q. Why do some studies report negligible TP reduction despite high TDP conversion (e.g., 71–82% TDP vs. 0% TP)?

FePO₄ precipitates formed under high-flow conditions are colloidal (<0.2 µm) and remain suspended, escaping TP quantification via standard filtration. Sedimentation occurs only in stagnant water, as observed in Nautela ditches during low-flow intervals .

Q. How do inter-laboratory discrepancies in dissolved phosphorus measurements impact meta-analyses?

Variability arises from:

  • Digestion protocols : TDP includes organically bound P post-digestion, whereas DRP (undigested) underestimates bioavailable P .
  • Instrumentation : Beckman DU-640i (10–15% uncertainty) vs. LaChat QuickChem (15–20%) . Standardizing filtration (0.2 µm) and digestion (persulfate, 120°C) protocols is critical for cross-study comparability .

Methodological Recommendations

Q. What statistical approaches are suitable for non-normal phosphorus concentration datasets?

Non-parametric tests (e.g., Wilcoxon signed-rank) are preferred for skewed distributions. For multi-site studies, cluster analysis categorizes data into "low-P" (<100 µg/L) and "high-P" (>100 µg/L) groups to isolate concentration-dependent effects .

Q. How to mitigate pH fluctuations during ferric phosphate precipitation in dynamic water systems?

Real-time pH monitoring coupled with automated Fe³⁺ dosing maintains optimal pH 4–5. Buffering agents (e.g., bicarbonate) are avoided to prevent FeCO₃ competition. Post-treatment neutralization (e.g., Ca(OH)₂) restores environmental pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.